molecular formula C7H8N4 B1599096 2,6-Diamino-4-methylnicotinonitrile CAS No. 38841-52-0

2,6-Diamino-4-methylnicotinonitrile

Cat. No.: B1599096
CAS No.: 38841-52-0
M. Wt: 148.17 g/mol
InChI Key: JRPBIZFMAJTDLN-UHFFFAOYSA-N
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Description

2,6-Diamino-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diamino-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBIZFMAJTDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393367
Record name 2,6-DIAMINO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38841-52-0
Record name 2,6-DIAMINO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Diamino-4-methylnicotinonitrile, a key heterocyclic scaffold, serves as a pivotal intermediate in the development of a diverse array of pharmacologically active compounds. Its unique structural arrangement, featuring multiple reactive sites, allows for extensive functionalization, making it a valuable building block in medicinal chemistry and materials science. This comprehensive technical guide provides an in-depth exploration of the primary synthetic pathways for 2,6-diamino-4-methylnicotinonitrile. We will delve into the mechanistic underpinnings of these routes, offering detailed, step-by-step protocols and critical analysis of experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 2,6-Diaminonicotinonitrile Core

The pyridine nucleus is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals. The strategic introduction of amino and cyano functionalities, as seen in 2,6-diamino-4-methylnicotinonitrile, profoundly influences the molecule's electronic properties and hydrogen bonding capabilities. This, in turn, dictates its interaction with biological targets. The 2-amino-3-cyanopyridine framework is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

This guide will focus on elucidating the most prevalent and efficient synthetic strategies to access the 2,6-diamino-4-methylnicotinonitrile core, providing a robust foundation for its application in research and development.

Key Synthetic Pathways

The synthesis of 2,6-diamino-4-methylnicotinonitrile can be broadly approached through several convergent strategies. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. We will explore three primary, field-proven methodologies.

Pathway A: Multicomponent Condensation Reaction

One of the most efficient and atom-economical approaches to substituted 2-aminonicotinonitriles is the one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and an ammonium source.[1][2][3] This strategy allows for the rapid assembly of the pyridine ring in a single synthetic operation.

The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization via elimination of a hydrogen molecule, furnishes the desired 2-aminonicotinonitrile. The use of microwave irradiation can significantly accelerate this reaction.[3]

workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Outcome Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Ketone Ketone Ketone->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Microwave Irradiation (Optional) Microwave Irradiation (Optional) One-Pot Reaction->Microwave Irradiation (Optional) Purification Purification One-Pot Reaction->Purification Microwave Irradiation (Optional)->Purification Product 2,6-Diamino-4- methylnicotinonitrile Purification->Product

Caption: Multicomponent reaction workflow.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Methyl ketone (e.g., Acetone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or a solvent-free system)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • If using a solvent, add ethanol (5 mL). For a solvent-free reaction, proceed without a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 7-10 minutes.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure 2-aminonicotinonitrile derivative.

ParameterValueReference
Reaction Time7-9 min[3]
Yield72-86%[3]
PurityHigh (after recrystallization)
Pathway B: Synthesis from 2,6-Dihalopyridines

An alternative and highly versatile route involves the nucleophilic substitution of halogen atoms on a pre-formed pyridine ring. Starting with a 2,6-dihalonicotinonitrile, the amino groups can be introduced sequentially or simultaneously.

The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen and the cyano group. The reaction with an amine proceeds via a Meisenheimer-like intermediate. The regioselectivity of the substitution can sometimes be influenced by steric factors and the nature of the nucleophile.[4]

transformation Start 2,6-Dichloro-4- methylnicotinonitrile Product 2,6-Diamino-4- methylnicotinonitrile Start->Product Nucleophilic Aromatic Substitution Reagent Ammonia or Primary Amine Reagent->Product

Caption: Nucleophilic substitution pathway.

Materials:

  • 2,6-Dichloro-4-methylnicotinonitrile

  • Ammonia (aqueous or gaseous) or a primary amine

  • A suitable solvent (e.g., ethanol, dioxane)

  • A base (e.g., triethylamine, if using an amine salt)

Procedure:

  • Dissolve 2,6-dichloro-4-methylnicotinonitrile (1 mmol) in a suitable solvent in a pressure-rated reaction vessel.

  • Add an excess of the aminating agent (e.g., concentrated aqueous ammonia).

  • Seal the vessel and heat the reaction mixture to a temperature ranging from 100 to 180 °C. The optimal temperature will depend on the reactivity of the specific dihalopyridine and the amine.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield 2,6-diamino-4-methylnicotinonitrile.

ParameterValueReference
Temperature100-180 °C[5]
Reaction TimeSeveral hours
PressureAutogenous
Pathway C: From 2,6-Dihydroxy-3-cyano-4-methylpyridine

This pathway involves the conversion of hydroxyl groups to leaving groups, typically chlorides, followed by amination. This is a robust method, particularly when the dihydroxy precursor is readily available.

The hydroxyl groups at the 2- and 6-positions of the pyridine ring are not good leaving groups for direct nucleophilic substitution. Therefore, they must first be converted into better leaving groups. This is commonly achieved by treatment with phosphorus oxychloride (POCl₃), which converts the dihydroxypyridine to the corresponding dichloropyridine.[6] The resulting 2,6-dichloro-4-methylnicotinonitrile can then be subjected to amination as described in Pathway B.

Step 1: Chlorination

  • To a flask containing 2,6-dihydroxy-3-cyano-4-methyl-pyridine (1 mmol), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of a tertiary amine like quinoline.[6]

  • Heat the mixture under reflux for several hours (e.g., 3 hours at 190 °C).[6]

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,6-dichloro-4-methylnicotinonitrile.

Step 2: Amination

  • Follow the amination procedure as detailed in Pathway B.

Conclusion and Future Perspectives

The synthesis of 2,6-diamino-4-methylnicotinonitrile is achievable through several reliable and scalable pathways. The choice of method will ultimately depend on the specific needs and resources of the research group. The multicomponent approach offers the advantage of efficiency and atom economy, making it particularly attractive for library synthesis and initial exploratory studies. The routes starting from dihalo- or dihydroxypyridines provide a more traditional and often highly controllable means of accessing the target molecule, especially for larger-scale preparations.

As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for key intermediates like 2,6-diamino-4-methylnicotinonitrile will remain an active area of research. Future efforts may focus on catalytic C-H amination or flow chemistry approaches to further streamline the synthesis of this valuable scaffold.

References

  • Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles.
  • Process for preparing pyridine-2,6-diamines. (n.d.). Google Patents.
  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (n.d.). ProQuest.
  • How can 2,6-diaminopyridine be synthesized? (n.d.). Guidechem.
  • Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... (n.d.). ResearchGate.
  • Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (n.d.). Google Patents.
  • Production of 2,6-diamino-pyridine. (n.d.). Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). NIH.
  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. (n.d.). ResearchGate.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.

Sources

Spectroscopic data of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2,6-Diamino-4-methylnicotinonitrile

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2,6-Diamino-4-methylnicotinonitrile (CAS No. 38841-52-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and offers insights grounded in established scientific principles to ensure a thorough understanding of the molecule's structural and electronic properties.

Introduction: The Significance of 2,6-Diamino-4-methylnicotinonitrile

2,6-Diamino-4-methylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural arrangement of a pyridine ring with amino and cyano functionalities suggests potential applications as a versatile scaffold in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unequivocal proof of a molecule's identity and purity. This guide serves as a detailed manual for the spectroscopic elucidation of 2,6-Diamino-4-methylnicotinonitrile.

Below is a diagram illustrating the molecular structure of 2,6-Diamino-4-methylnicotinonitrile.

Caption: Molecular structure of 2,6-Diamino-4-methylnicotinonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Instrument Preparation: An FT-IR spectrometer, such as a Bruker Tensor 27, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid 2,6-Diamino-4-methylnicotinonitrile sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected FT-IR Data

The following table summarizes the expected characteristic absorption bands for 2,6-Diamino-4-methylnicotinonitrile, based on data from structurally similar compounds.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3490 - 3300N-H stretchingPrimary amine (-NH₂)Strong, broad
3200 - 3100C-H stretchingAromatic C-HMedium
2980 - 2850C-H stretchingMethyl (-CH₃)Medium
~2210C≡N stretchingNitrile (-CN)Strong, sharp
1650 - 1600N-H bendingPrimary amine (-NH₂)Strong
1600 - 1450C=C and C=N stretchingPyridine ringMedium to strong
1465 - 1440C-H bendingMethyl (-CH₃)Medium
1380 - 1360C-H bendingMethyl (-CH₃)Medium
Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a molecular fingerprint of 2,6-Diamino-4-methylnicotinonitrile. The presence of two distinct N-H stretching bands in the 3490-3300 cm⁻¹ region would be characteristic of the two primary amino groups. A strong, sharp absorption band around 2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The various C-H stretching and bending vibrations confirm the presence of both the aromatic pyridine ring and the methyl substituent. The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is indicative of the vibrations of the pyridine ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure and conjugation.

Experimental Protocol
  • Solvent Selection: A suitable UV-grade solvent that does not absorb in the region of interest is chosen (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: A dilute solution of 2,6-Diamino-4-methylnicotinonitrile is prepared to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • Baseline Correction: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: The UV-Vis spectrum of the sample solution is recorded over a range of approximately 200-400 nm.

Expected UV-Vis Data

Based on the conjugated system of the substituted pyridine ring, the following absorbance maxima are anticipated.

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~280-320Highπ → π
Ethanol~350-400Lown → π
Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic pyridine ring, which is a highly conjugated system. The presence of the amino and nitrile groups as substituents will influence the exact position of the λ_max. The amino groups, being electron-donating, are expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine. A weaker absorption at a longer wavelength may be observed, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. The solvent can also influence the spectrum; polar solvents may cause shifts in the λ_max due to interactions with the solute.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of 2,6-Diamino-4-methylnicotinonitrile is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer (e.g., a Bruker 700 MHz instrument), and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired, typically with a 90° pulse and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Expected ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.5Singlet1HH-5 (aromatic proton)
~6.5 - 7.0Broad Singlet4H-NH₂ (protons of two amino groups)
~2.3 - 2.5Singlet3H-CH₃ (methyl protons)
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple. A singlet in the aromatic region corresponds to the single proton on the pyridine ring at position 5. The protons of the two amino groups are expected to appear as a broad singlet due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. The methyl group protons will give rise to a sharp singlet in the upfield region. The integration values (the area under each peak) will be proportional to the number of protons giving rise to that signal, confirming the assignments.

Expected ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160C-2 and C-6 (carbons bonded to amino groups)
~155C-4 (carbon bonded to the methyl group)
~117C≡N (nitrile carbon)
~110C-5 (carbon bonded to hydrogen)
~88C-3 (carbon bonded to the nitrile group)
~20-CH₃ (methyl carbon)
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with the carbons at positions 2 and 6 being chemically equivalent). The chemical shifts are highly informative. The carbons directly attached to the electronegative nitrogen atoms of the amino groups (C-2 and C-6) will be the most downfield. The nitrile carbon will also have a characteristic chemical shift. The remaining aromatic carbons and the methyl carbon will appear at progressively more upfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: A dilute solution of 2,6-Diamino-4-methylnicotinonitrile is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrometry Data
m/zIonInterpretation
149.0873[M+H]⁺Protonated molecular ion
171.0692[M+Na]⁺Sodium adduct of the molecular ion

Molecular Formula: C₇H₈N₄ Exact Mass: 148.0795

Interpretation of the Mass Spectrum

In positive-ion ESI-MS, 2,6-Diamino-4-methylnicotinonitrile is expected to be readily protonated, primarily at one of the basic nitrogen atoms of the amino groups or the pyridine ring. This will result in a prominent peak for the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule. The presence of a sodium adduct, [M+Na]⁺, is also common in ESI-MS.

Fragmentation Pathway

Below is a conceptual workflow for the analysis of 2,6-Diamino-4-methylnicotinonitrile using mass spectrometry.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 2,6-Diamino-4-methylnicotinonitrile in Solution ESI Electrospray Ionization Sample->ESI Infusion Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum ([M+H]⁺, Fragments) Detector->Spectrum Signal Processing Interpretation Structural Elucidation Spectrum->Interpretation Data Interpretation

Caption: A typical workflow for the mass spectrometric analysis of a small molecule.

Conclusion

The spectroscopic techniques of FT-IR, UV-Vis, NMR, and Mass Spectrometry collectively provide a powerful and comprehensive toolkit for the structural elucidation of 2,6-Diamino-4-methylnicotinonitrile. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups and electronic properties to the detailed mapping of the carbon-hydrogen framework and the confirmation of the molecular weight. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and related heterocyclic compounds.

References

  • BLD Pharm. 2,6-Diamino-4-methylnicotinonitrile.
  • Royal Society of Chemistry. 1H-NMR and 13C-NMR Spectra.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Gongshe. 2,6-diamino-4-methyl-3-Pyridinecarbonitrile,38841-52-0.
  • Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy.
  • NIST. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
  • Pearson. Account for the peaks at m/z 87, 111, and 126 in the mass spectrum.
  • MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.
  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.

Sources

2,6-Diamino-4-methylnicotinonitrile solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2,6-Diamino-4-methylnicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 2,6-diamino-4-methylnicotinonitrile (CAS No: 38841-52-0), a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Recognizing the critical gap in publicly available physicochemical data for this molecule, this document outlines the essential experimental protocols and theoretical underpinnings required to robustly determine its solubility and chemical stability. The methodologies detailed herein are grounded in industry best practices and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals who require a practical, scientifically sound approach to evaluating the fundamental properties of this compound, thereby enabling informed decisions in synthesis, formulation, and analytical method development.

Introduction: The Imperative for Physicochemical Characterization

2,6-Diamino-4-methylnicotinonitrile is a substituted pyridine derivative featuring amino and nitrile functional groups. Its structural motifs are common in medicinal chemistry, suggesting its potential as a valuable building block for novel therapeutic agents. However, the successful progression of any compound from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties.

Solubility and stability are arguably the most critical of these properties. Solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines a compound's shelf-life, storage requirements, and potential to generate toxic degradants.[1][2] The absence of this data for 2,6-diamino-4-methylnicotinonitrile presents a significant hurdle for its systematic investigation.

This guide, therefore, serves as a definitive roadmap for elucidating these characteristics. It moves beyond a simple listing of facts to explain the causality behind experimental design, ensuring that the data generated is not only accurate but also meaningful and defensible.

Chemical Structure of 2,6-Diamino-4-methylnicotinonitrile:

Caption: Chemical structure of 2,6-diamino-4-methylnicotinonitrile.

Part 1: Solubility Profile Characterization

A compound's solubility dictates its ability to be absorbed and distributed in vivo and guides the selection of appropriate formulation vehicles. We will focus on determining thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound and is the most relevant measure for formulation development.[3] The shake-flask method remains the "gold standard" for this determination due to its accuracy and reliability.[4]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of 2,6-diamino-4-methylnicotinonitrile across a range of pharmaceutically relevant media.

Objective: To quantify the thermodynamic solubility of the target compound at a controlled temperature (e.g., 25°C or 37°C).

Methodology:

  • Preparation of Media: Prepare a panel of solvents, including:

    • Purified Water (e.g., Milli-Q®)

    • Aqueous Buffers:

      • pH 2.0 (0.01 N HCl)

      • pH 7.4 (Phosphate-Buffered Saline, PBS)

      • pH 9.0 (Borate Buffer)

    • Organic Solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Ethanol (EtOH)

      • Methanol (MeOH)

      • Acetonitrile (ACN)

  • Sample Preparation:

    • Add an excess amount of solid 2,6-diamino-4-methylnicotinonitrile to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation has been achieved.

    • Seal each vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but a preliminary time-to-equilibrium experiment is recommended.

  • Phase Separation: This step is critical to ensure only the dissolved compound is measured.[3]

    • Allow the vials to stand at the controlled temperature for at least one hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Carefully aspirate the supernatant. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF). Causality Note: Filter selection is important; a pre-study should be conducted to check for any potential adsorption of the compound to the filter material, which could falsely lower the measured solubility.[3]

  • Quantification:

    • Prepare a standard stock solution of 2,6-diamino-4-methylnicotinonitrile of known concentration in a suitable solvent (e.g., DMSO or ACN).

    • Generate a calibration curve by creating a series of dilutions from the stock solution.

    • Dilute the saturated supernatant samples into the analytical range of the calibration curve.

    • Analyze the standards and samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve. Express the final solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative format.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water~7.025[Experimental Value][Experimental Value]
0.01 N HCl2.025[Experimental Value][Experimental Value]
PBS Buffer7.425[Experimental Value][Experimental Value]
Borate Buffer9.025[Experimental Value][Experimental Value]
DMSON/A25[Experimental Value][Experimental Value]
EthanolN/A25[Experimental Value][Experimental Value]
Visualization: Solubility Determination Workflow

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep_solid Add Excess Solid (Compound) prep_solvent Add Solvent (e.g., Water, Buffer) shake Agitate at Constant Temp (24-48 hours) prep_solvent->shake centrifuge Centrifuge (Pellet Solid) shake->centrifuge filtrate Filter Supernatant (0.22 µm) centrifuge->filtrate dilute Dilute Supernatant filtrate->dilute hplc Analyze via HPLC-UV dilute->hplc result Calculate Solubility (mg/mL) hplc->result mol 2,6-diamino-4-methylnicotinonitrile amino1 Amino Group (Oxidation) mol->amino1 amino2 Amino Group (Oxidation) mol->amino2 nitrile Nitrile Group (Hydrolysis to Amide/Acid) mol->nitrile pyridine Pyridine Ring (General Stability) mol->pyridine cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_eval Data Evaluation start Prepare Compound Solution (1 mg/mL) & Solid Sample acid Acid (HCl, Heat) start->acid base Base (NaOH, Heat) start->base oxide Oxidation (H₂O₂, RT) start->oxide thermal Thermal (Solid, Heat) start->thermal photo Photolytic (Light/UV) start->photo analysis Analyze All Samples via Stability-Indicating HPLC-PDA acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis quant Quantify % Degradation analysis->quant purity Assess Peak Purity analysis->purity identify Identify Degradants (LC-MS if needed) quant->identify purity->identify report Establish Degradation Profile & Pathways identify->report

Sources

The Multifaceted Biological Activities of Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active molecules. Its inherent electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a versatile building block in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the diverse biological activities of substituted nicotinonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this remarkable chemical entity. We will delve into the mechanistic underpinnings of their anticancer, antiviral, and antimicrobial properties, supported by detailed experimental protocols and an analysis of structure-activity relationships, to empower the rational design of next-generation therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted nicotinonitriles have emerged as a prominent class of anticancer agents, exhibiting their therapeutic efficacy through a variety of mechanisms that target key cellular processes involved in cancer progression.[1][2]

A. Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer activity of nicotinonitrile derivatives is often attributed to their ability to inhibit critical enzymes and proteins that drive tumor growth and survival.

1. Kinase Inhibition: Halting Aberrant Cell Signaling

A primary mechanism of action for many nicotinonitrile-based anticancer agents is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[3][4]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] Several nicotinonitrile derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor's blood supply.[1] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the phosphorylation of downstream signaling molecules, leading to the suppression of endothelial cell proliferation and migration.

    VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P Nicotinonitrile Substituted Nicotinonitrile Nicotinonitrile->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating proteins involved in apoptosis and cell cycle progression.[1] Nicotinonitrile derivatives have been developed as potent Pim-1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[1]

    Pim1_Inhibition_Pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (inactivates) Nicotinonitrile Substituted Nicotinonitrile Nicotinonitrile->Pim1 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

2. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[7][8] Some nicotinonitrile derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of microtubules.[9][10] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells.[9][10]

3. Topoisomerase II Inhibition: Inducing DNA Damage

Topoisomerase II is an enzyme that plays a vital role in DNA replication and transcription by managing DNA topology. Certain nicotinonitrile compounds have been shown to inhibit topoisomerase II, leading to the accumulation of DNA double-strand breaks and triggering apoptotic cell death.[9][10]

B. Experimental Protocols: Assessing Anticancer Activity

1. VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.

  • Principle: The assay measures the phosphorylation of a synthetic substrate by recombinant VEGFR-2 kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

  • Step-by-Step Methodology:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Add the recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.

    • Add the test compound (substituted nicotinonitrile) at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

    • Add a mixture of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP to initiate the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.[5][6][11][12]

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reaction Buffer P2 Prepare Enzyme, Substrate, ATP, and Test Compound Dilutions R1 Add Enzyme, Compound, and Substrate/ATP to Plate P2->R1 R2 Incubate at 30°C R1->R2 D1 Add Kinase-Glo® Reagent R2->D1 D2 Measure Luminescence D1->D2 A1 Calculate % Inhibition D2->A1 A2 Determine IC50 Value A1->A2

2. Pim-1 Kinase Inhibition Assay

This assay evaluates the inhibitory effect of nicotinonitrile derivatives on Pim-1 kinase activity.

  • Principle: Similar to the VEGFR-2 assay, this protocol measures the phosphorylation of a specific peptide substrate by recombinant Pim-1 kinase.

  • Step-by-Step Methodology:

    • Coat a 96-well plate with a substrate peptide for Pim-1 (e.g., a BAD-derived peptide).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA).

    • Add recombinant Pim-1 kinase to the wells.

    • Add the substituted nicotinonitrile test compounds at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature.

    • After incubation, wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal and calculate the IC50 value.[13][14][15][16][17]

3. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by the increase in absorbance or fluorescence over time. Inhibitors of tubulin polymerization will prevent or reduce this increase.

  • Step-by-Step Methodology:

    • Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES or PIPES buffer with GTP and MgCl2), and a fluorescence reporter (e.g., DAPI).

    • Add the test nicotinonitrile compound or a known inhibitor (e.g., colchicine) to the reaction mixture.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the percentage of inhibition of tubulin polymerization compared to a control without the compound.[9][10]

C. Structure-Activity Relationship (SAR): Designing More Potent Anticancer Agents

The systematic modification of the nicotinonitrile scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

R1-SubstituentR2-SubstituentR3-SubstituentTargetIC50 (µM)Reference
4-methoxyphenylH3,4,5-trimethoxyphenylTubulin0.02[9]
4-chlorophenylH4-methoxyphenylTubulin0.05[9]
4-(dimethylamino)phenylH4-(benzyloxy)phenylPim-10.94[1]
2-chloroquinolin-3-ylPhenylHVEGFR-20.0037[12]
2-chloroquinolin-3-yl4-methoxyphenylHVEGFR-20.0058[12]

Key SAR Insights:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for activity. For tubulin inhibitors, the presence of trimethoxyphenyl or similar moieties often enhances potency.[9] For kinase inhibitors, specific aryl groups at the 2- and 4-positions are crucial for binding to the enzyme's active site.[18][19]

  • The Nitrile Group: The cyano group is often essential for activity, participating in key hydrogen bonding interactions within the target protein's active site.

  • Overall Molecular Conformation: The relative orientation of the substituent groups influences the molecule's ability to adopt the correct conformation for binding to its target.

II. Antiviral Activity: A Promising Frontier

Recent studies have highlighted the potential of substituted nicotinonitriles as antiviral agents, particularly against enveloped viruses like HIV and SARS-CoV-2.[20]

A. Mechanism of Action: Blocking Viral Entry

The primary antiviral mechanism of action for several nicotinonitrile derivatives appears to be the inhibition of viral entry into host cells.[20][21][22] This can be achieved by interfering with the interaction between viral envelope proteins and host cell receptors or by preventing the conformational changes required for membrane fusion.

Viral_Entry_Inhibition Virus Virus Receptor Receptor Virus->Receptor Binds Entry Viral Entry HostCell Host Cell Replication Viral Replication HostCell->Replication Allows Receptor->HostCell Mediates Entry Nicotinonitrile Substituted Nicotinonitrile Nicotinonitrile->Receptor Blocks

B. Experimental Protocols: Evaluating Antiviral Efficacy

1. Viral Replication Inhibition Assay (CPE Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus-induced cytopathic effect (CPE) in cultured cells.

  • Principle: Susceptible host cells are infected with a virus in the presence of varying concentrations of the test compound. The inhibition of viral replication is quantified by measuring the reduction in CPE.

  • Step-by-Step Methodology:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2).

    • Prepare serial dilutions of the substituted nicotinonitrile compound.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Immediately add the test compound dilutions to the infected cells.

    • Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

    • Assess cell viability using a reagent such as neutral red or MTT.

    • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).[23][24][25]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted nicotinonitriles have also demonstrated promising activity against a range of bacterial and fungal pathogens.[26][27][28][29][30][31][32][33]

A. Mechanism of Action: Diverse and Emerging

The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Some studies suggest that the lipophilicity of the molecule plays a role in its ability to penetrate microbial cell membranes.

B. Experimental Protocols: Determining Antimicrobial Potency

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Step-by-Step Methodology:

    • Prepare a standardized inoculum of the test bacterium or fungus.

    • Perform two-fold serial dilutions of the substituted nicotinonitrile compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density.[34]

IV. Conclusion and Future Perspectives

The substituted nicotinonitrile scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including potent anticancer, antiviral, and antimicrobial effects, underscores the significant potential of this chemical class. Future research should focus on elucidating the detailed mechanisms of action for their antiviral and antimicrobial properties, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through rational drug design. The continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of novel nicotinonitrile-based drugs with improved efficacy and safety profiles for the treatment of a wide array of human diseases.

V. References

  • Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. [Link]

  • Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. [Link]

  • Yang, O. O., et al. (2022). CD8 T Cell Virus Inhibition Assay Protocol. Bio-protocol, 12(6), e4354. [Link]

  • Yang, O. O., et al. (2022). CD8 T Cell Virus Inhibition Assay Protocol. Bio-protocol, 12(6), e4354. [Link]

  • Hussain, A., Seher, S. S., Akhter, S., Shahzad, K., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. [Link]

  • Abdel-Aziz, M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

  • Shamroukh, A. H., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 674-683. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1348. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 60(2), 329-341. [Link]

  • Klárová, B., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]

  • Alrobaian, M., et al. (2022). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6523. [Link]

  • dos Santos, M. B., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 14(4), 4839-4846. [Link]

  • Patel, P., et al. (1996). Synthesis of some novel pyrazoline and cyanopyridine derivatives as antimicrobial agents. Il Farmaco, 51(1), 59-63. [Link]

  • Field, J. J., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(4), 814-843. [Link]

  • Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Reaction Biology. [Link]

  • Pawar, R. P., et al. (2004). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

  • Shionoiri, N., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules, 27(1), 238. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([9][23][35]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1270. [Link]

  • El-Sayed, N. M. E., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4983. [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, e2200399. [Link]

  • Tong, P., et al. (2013). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 53(10), 2745-2757. [Link]

  • Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]

  • Warren, T. K., et al. (2013). Development of novel entry inhibitors targeting emerging viruses. Journal of Antivirals & Antiretrovirals, 5(3), 059-066. [Link]

  • Roy, K., & Leonard, J. T. (2005). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Mini reviews in medicinal chemistry, 5(4), 387-401. [Link]

  • de Groot, C. J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. British Journal of Cancer. [Link]

  • Al-Ghamdi, A. M. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Entry inhibitor. Wikipedia. [Link]

  • Jha, A., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological Research, 176, 106069. [Link]

  • Al-Salama, Z. T., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 18(12), 1229-1251. [Link]

  • Dearden, J. C. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Toxicology and Pharmacology, 14(1-2), 1-13. [Link]

  • Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Fiveable. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Applied Pharmaceutical Science. [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diamino-4-methylnicotinonitrile is a substituted diaminopyridine derivative with a chemical structure suggestive of significant biological activity. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the public domain, its structural analogy to well-characterized molecules, particularly the diaminopyridine class of compounds, provides a strong foundation for a putative mechanism. This guide synthesizes the existing knowledge on structurally related compounds to propose a primary mechanism of action for 2,6-Diamino-4-methylnicotinonitrile, explores potential alternative or additional activities conferred by its unique substitutions, and provides a comprehensive roadmap for its experimental validation.

Introduction

The pyridine ring and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The diaminopyridine moiety, in particular, is known to interact with fundamental biological targets such as ion channels. 2,6-Diamino-4-methylnicotinonitrile, with its diaminopyridine core, a methyl group at the 4-position, and a cyano group at the 3-position (nicotinonitrile), presents an intriguing profile for investigation. The absence of extensive research on this specific molecule necessitates a logical and evidence-based approach to hypothesizing its mechanism of action, drawing from the well-established pharmacology of its structural relatives.

This technical guide will first delve into the primary putative mechanism of action for 2,6-Diamino-4-methylnicotinonitrile, centered on the blockade of voltage-gated potassium (Kv) channels, a hallmark of the diaminopyridine class. Subsequently, we will explore the potential for alternative or synergistic mechanisms arising from the nicotinonitrile and methyl substitutions. Finally, we will outline a series of robust experimental protocols designed to systematically investigate and validate these proposed mechanisms, providing a clear path for future research and development.

Part 1: The Diaminopyridine Core: A Foundation for a Putative Mechanism of Action

The most well-documented mechanism of action for diaminopyridine derivatives, exemplified by the clinically approved drug 3,4-diaminopyridine (Amifampridine), is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This action has profound effects on neuronal excitability and synaptic transmission.

The Canonical Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The primary therapeutic effect of 3,4-diaminopyridine is attributed to its ability to block Kv channels in the presynaptic nerve terminal.[1][3] These channels are crucial for the repolarization phase of the action potential. By inhibiting these channels, 3,4-diaminopyridine prolongs the duration of the presynaptic action potential.[2][4]

This prolongation leads to an extended opening of voltage-gated calcium (CaV) channels, resulting in an increased influx of calcium ions (Ca2+) into the presynaptic terminal.[3] The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine released into the synaptic cleft and improving neuromuscular transmission.[2][5] This mechanism is the basis for its use in treating Lambert-Eaton myasthenic syndrome, a condition characterized by impaired acetylcholine release.[4][5][6][7]

Given the shared diaminopyridine core, it is highly probable that 2,6-Diamino-4-methylnicotinonitrile exerts a similar effect on Kv channels. The amino groups at positions 2 and 6 are key for this interaction.

Kv Channel Blockade by Diaminopyridine cluster_0 Presynaptic Terminal Action Potential Action Potential Kv_Channel Voltage-Gated K+ Channel Action Potential->Kv_Channel Opens CaV_Channel Voltage-Gated Ca2+ Channel Action Potential->CaV_Channel Opens (Prolonged) Kv_Channel->Action Potential Repolarizes (Inhibited) Increased_Ca_Influx Increased Ca2+ Influx CaV_Channel->Increased_Ca_Influx ACh_Vesicles Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft Releases ACh Enhanced_ACh_Release Enhanced ACh Release Synaptic_Cleft->Enhanced_ACh_Release Diaminopyridine Diaminopyridine Diaminopyridine->Kv_Channel Blocks Increased_Ca_Influx->ACh_Vesicles Triggers Fusion

Caption: Putative mechanism of Kv channel blockade by a diaminopyridine core.

Subtype Selectivity of Diaminopyridines

Research on 3,4-diaminopyridine has indicated some level of selectivity for different Kv channel subtypes. For instance, it is thought to act on Kv3 channels, which are important for rapid repolarization in neurons.[1] The specific substitution pattern on the pyridine ring of 2,6-Diamino-4-methylnicotinonitrile will likely influence its affinity and selectivity for various Kv channel subtypes.

Compound Reported Target(s) Primary Effect Reference
3,4-DiaminopyridineVoltage-Gated K+ Channels (Kv)Blockade, leading to prolonged action potential[1],[2],[3]
4-AminopyridineVoltage-Gated K+ Channels (Kv)Blockade[8]
2-Amino-4-methylpyridineInducible NO Synthase (NOS II)Competitive Inhibition[9]

Part 2: The Nicotinonitrile and Methyl Moieties: Exploring Potential Alternative or Additional Mechanisms

While the diaminopyridine core strongly suggests Kv channel activity, the nicotinonitrile (cyano group at the 3-position) and the methyl group at the 4-position introduce the possibility of interactions with other biological targets.

Diverse Biological Activities of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are known to exhibit a wide range of biological activities, including:

  • Antiproliferative and Anticancer Activity: Some 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxicity against cancer cell lines.[10] Additionally, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown anti-cancer properties.[11]

  • Kinase Inhibition: Certain aminonicotinonitrile compounds have been identified as inhibitors of kinases such as PIM-1.[10]

  • Enzyme Inhibition: Other reported activities include inhibition of SIRT1 and DNA topoisomerase II.[10][12]

  • Antimicrobial Activity: Antimicrobial effects against various pathogens have also been reported for some nicotinonitrile derivatives.[10]

The electron-withdrawing nature of the cyano group in 2,6-Diamino-4-methylnicotinonitrile could facilitate interactions with different enzyme active sites or receptors compared to simple diaminopyridines.

Compound Class Reported Biological Activities Reference
2-Amino-4,6-diphenylnicotinonitrilesAntimicrobial, Antiproliferative (PIM-1 kinase inhibition), Anti-tubercular, SIRT1 inhibition, A2A adenosine receptor antagonism[10]
4-Amino-5-cyano-2,6-disubstituted pyrimidinesAntifilarial DNA topoisomerase II inhibition[12]
6-Amino-2-pyridone-3,5-dicarbonitrilesAnticancer[11]
DihydropyrimidinonesAntitumoral, Anti-inflammatory, Antibacterial, Calcium channel antagonism[13]
Influence of the Methyl Group

The methyl group at the 4-position can influence the molecule's lipophilicity, steric profile, and metabolic stability. These factors can affect its binding affinity to target proteins and its pharmacokinetic properties.

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 2,6-Diamino-4-methylnicotinonitrile, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Experimental_Workflow Compound 2,6-Diamino-4-methylnicotinonitrile Patch_Clamp Patch-Clamp Electrophysiology (Kv Channel Subtypes) Compound->Patch_Clamp Neurotransmitter_Assay Neurotransmitter Release Assay (e.g., Acetylcholine) Compound->Neurotransmitter_Assay Kinase_Screen Kinase Inhibition Profiling (Broad Panel) Compound->Kinase_Screen Data_Analysis Data Analysis and Target Validation Patch_Clamp->Data_Analysis Neurotransmitter_Assay->Data_Analysis Kinase_Screen->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Sources

An In-depth Technical Guide to 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 2,6-Diamino-4-methylnicotinonitrile (CAS No: 38841-52-0), a substituted cyanopyridine derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It details the compound's chemical identity, physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications as a versatile chemical intermediate. The guide emphasizes the rationale behind the synthetic and analytical methodologies, grounding the information in established chemical principles.

Chemical Identity and Physicochemical Properties

2,6-Diamino-4-methylnicotinonitrile, also known as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine core substituted with two amino groups, a methyl group, and a nitrile functional group. These functionalities make it a valuable building block in synthetic chemistry.[1]

Table 1: Core Identifiers and Properties
IdentifierValueSource(s)
CAS Number 38841-52-0[1]
Molecular Formula C₇H₈N₄[1]
Molecular Weight 148.17 g/mol [1]
IUPAC Name 2,6-diamino-4-methylpyridine-3-carbonitrileN/A
SMILES CC1=C(C#N)C(N)=NC(N)=C1[1]
Physical Form Solid (predicted)N/A
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed protocol for the direct synthesis of 2,6-Diamino-4-methylnicotinonitrile is not extensively documented in readily available literature, a highly plausible and efficient route can be extrapolated from established one-pot methodologies for analogous 2-amino-3-cyanopyridine derivatives.[2] The most logical approach involves a multicomponent reaction, which is favored in medicinal chemistry for its efficiency and atom economy.

A likely synthesis would involve the condensation of malononitrile, an appropriate ketone (acetone), an aldehyde (acetaldehyde), and a source of ammonia, such as ammonium acetate. This reaction likely proceeds through a series of intermediates, including the formation of an α,β-unsaturated dinitrile, followed by cyclization and aromatization to yield the final pyridine ring.

Proposed Synthesis Workflow

The diagram below illustrates a conceptual workflow for the synthesis of 2,6-Diamino-4-methylnicotinonitrile based on analogous reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Malononitrile P1 One-Pot Condensation (e.g., Microwave Irradiation) R1->P1 R2 Acetone R2->P1 R3 Ammonium Acetate (Ammonia Source) R3->P1 P2 Reaction in suitable solvent (e.g., Ethanol) P1->P2 Initial Reaction Mixture P3 Work-up & Purification (Recrystallization) P2->P3 Crude Product Product 2,6-Diamino-4-methylnicotinonitrile P3->Product Purified Product

Caption: Conceptual workflow for the one-pot synthesis of 2,6-Diamino-4-methylnicotinonitrile.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a microwave-safe reaction vessel, add malononitrile (1 equivalent), acetone (1 equivalent), and ammonium acetate (3 equivalents) in ethanol.

  • Reaction Execution: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes). The use of microwave heating is known to significantly accelerate such condensation reactions.[2]

  • Work-up: After cooling the reaction mixture, the crude product is expected to precipitate. The solid can be collected by filtration and washed with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure 2,6-Diamino-4-methylnicotinonitrile.

Causality: The use of ammonium acetate serves as an in-situ source of ammonia, which is crucial for the formation of the amino groups on the pyridine ring. The ketone and malononitrile undergo a Knoevenagel condensation, and subsequent reactions lead to the cyclized pyridine product.

Spectroscopic and Analytical Characterization (Predicted)

Experimental spectral data for 2,6-Diamino-4-methylnicotinonitrile is not widely published. However, based on its structure, a detailed prediction of its key spectroscopic features can be made.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its primary functional groups:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two primary amino groups.

  • C≡N Stretching: A sharp, strong absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Proton: A singlet peak is expected for the lone proton on the pyridine ring. Its chemical shift would be influenced by the surrounding electron-donating amino groups.

  • Amino Protons: Broad singlet peaks for the protons of the two NH₂ groups. The chemical shift of these protons can be variable and they are exchangeable with D₂O.

  • Methyl Protons: A singlet peak corresponding to the three protons of the methyl group.

¹³C NMR:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic carbons, methyl carbon, and the nitrile carbon).

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (148.17). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, NH₃, or CH₃CN, leading to characteristic fragment ions.

Applications in Research and Drug Development

2,6-Diamino-4-methylnicotinonitrile serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] The diaminopyridine core is a well-established pharmacophore found in a variety of biologically active compounds.

Potential as a Synthetic Building Block

The presence of multiple reactive sites (two amino groups and a nitrile group) allows for a wide range of chemical modifications. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The amino groups can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Conceptual Pathway in Drug Discovery

The diagram below illustrates how 2,6-Diamino-4-methylnicotinonitrile could be utilized as a starting point in a drug discovery workflow.

G cluster_synthesis Chemical Modification Start 2,6-Diamino-4-methylnicotinonitrile (Starting Material) Mod1 Acylation/Alkylation of Amino Groups Start->Mod1 Mod2 Cyclization Reactions Start->Mod2 Mod3 Nitrile Group Transformation Start->Mod3 Library Compound Library (Diverse Structures) Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of 2,6-Diamino-4-methylnicotinonitrile as a scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

According to available safety data, 2,6-Diamino-4-methylnicotinonitrile should be handled with care in a laboratory setting.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at a temperature between 2-8°C.[1]

  • Handling: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of any dust.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents. (2020).
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific, yet underexplored derivative, 2,6-Diamino-4-methylnicotinonitrile, postulating its potential as a therapeutic agent. Drawing from established knowledge of structurally related compounds, we hypothesize its primary therapeutic targets and lay out a comprehensive, field-proven strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of the Nicotinonitrile Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. When functionalized with amino and cyano groups, as in the nicotinonitrile core, these compounds have demonstrated a remarkable breadth of activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects[1]. Specifically, derivatives of 2-aminonicotinonitrile have been investigated for their potential as kinase inhibitors, antagonists for adenosine receptors, and SIRT1 inhibitors[1].

The subject of this guide, 2,6-Diamino-4-methylnicotinonitrile, combines the key pharmacophoric features of this class of molecules. The diaminopyridine core is a known hinge-binding motif for many protein kinases, while the nitrile group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site of target proteins. The methyl group at the 4-position can provide additional van der Waals interactions and influence the overall solubility and metabolic stability of the compound. While direct biological data for 2,6-Diamino-4-methylnicotinonitrile is not extensively available in the public domain, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential therapeutic targets.

This guide will, therefore, take a hypothesis-driven approach. We will first propose the most likely therapeutic targets for 2,6-Diamino-4-methylnicotinonitrile based on an analysis of its structure and the known activities of analogous compounds. Subsequently, we will present a detailed, practical, and self-validating experimental workflow to systematically test this hypothesis, from initial phenotypic screening to definitive target validation and mechanism of action studies.

Postulated Therapeutic Targets and Rationale

Based on the structural features of 2,6-Diamino-4-methylnicotinonitrile and the established pharmacology of related diaminopyridine and nicotinonitrile derivatives, we postulate the following as high-probability therapeutic target classes:

  • Protein Kinases: This is our primary hypothesis. The diaminopyridine scaffold is a well-established "hinge-binder" for the ATP-binding site of many protein kinases. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism of action for numerous approved kinase inhibitors. The overall shape and electronics of the molecule are conducive to fitting within the hydrophobic pocket of the kinase active site. Dysregulation of protein kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative disorders, making them a highly valuable class of therapeutic targets[2][3].

  • Dihydrofolate Reductase (DHFR): Certain diaminopyrimidine and diaminopyridine derivatives are known to inhibit DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids. This inhibition leads to the depletion of cellular folates and subsequent cell death. DHFR is a validated target for antimicrobial and anticancer therapies.

  • Other Enzymes and Receptors: The nicotinonitrile scaffold has also been associated with the inhibition of other enzymes, such as SIRT1, and antagonism of G-protein coupled receptors, like the A2A adenosine receptor[1]. While these are considered secondary hypotheses, a comprehensive target identification strategy should not entirely discount these possibilities.

The subsequent sections of this guide will focus on a detailed experimental plan to investigate the primary hypothesis of kinase inhibition, while also allowing for the discovery of other potential targets.

A Strategic Framework for Target Identification and Validation

The following experimental workflow is designed to be a logical and efficient progression from broad, phenotypic screening to specific, target-based validation.

Phase 1: Synthesis, Characterization, and Initial Phenotypic Screening

The first phase establishes the foundational data on the compound's biological activity.

3.1.1. Synthesis and Characterization of 2,6-Diamino-4-methylnicotinonitrile

While the synthesis of this specific molecule is not widely reported, a plausible synthetic route can be adapted from known methods for related compounds[1][4]. A potential route involves the condensation of an appropriate β-enaminonitrile with malononitrile in the presence of a base.

Table 1: Proposed Synthesis and Characterization Parameters

ParameterMethodExpected Outcome
SynthesisOne-pot condensation reactionCrystalline solid
PurificationRecrystallization or column chromatography>98% purity
Identity Confirmation¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed structure
Purity AnalysisHPLCSingle major peak
SolubilityKinetic and thermodynamic solubility assaysData to inform formulation for biological assays

3.1.2. Cell-Based Phenotypic Screening: Anti-proliferative Activity

The initial biological assessment will determine the compound's effect on cell proliferation across a panel of cancer cell lines representing different tumor types.

Experimental Protocol: MTT Cell Proliferation Assay [5]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,6-Diamino-4-methylnicotinonitrile (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Phase 2: Target-Based Screening and Hit Identification

Assuming the compound exhibits anti-proliferative activity, the next phase aims to identify its direct molecular targets.

3.2.1. Kinase Panel Screening

To test the primary hypothesis, the compound will be screened against a broad panel of recombinant human protein kinases.

Experimental Protocol: In Vitro Kinase Profiling [2][6][7]

  • Assay Principle: Utilize a well-established kinase assay platform, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., TR-FRET)[3][8].

  • Kinase Panel: Screen 2,6-Diamino-4-methylnicotinonitrile at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of at least 100-400 kinases representing all major branches of the human kinome.

  • Data Analysis: Express the results as the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

3.2.2. Dose-Response Analysis of Primary Hits

For the identified kinase hits, determine the potency of inhibition by generating dose-response curves.

Experimental Protocol: IC₅₀ Determination for Kinase Hits

  • Assay Setup: For each hit kinase, set up a kinase reaction with a range of concentrations of 2,6-Diamino-4-methylnicotinonitrile (e.g., from 1 nM to 10 µM).

  • Data Collection: Measure the kinase activity at each compound concentration.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Hit Validation and Mechanism of Action Studies

This phase confirms that the identified kinase targets are relevant in a cellular context and elucidates the downstream cellular consequences of their inhibition.

3.3.1. Cellular Target Engagement Assays

Confirm that the compound interacts with the target kinase(s) within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2,6-Diamino-4-methylnicotinonitrile or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Target Detection: Detect the amount of the target kinase remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting temperature of the target kinase in the presence of the compound indicates direct binding.

3.3.2. Downstream Signaling Pathway Analysis

Investigate whether the compound modulates the signaling pathways downstream of the identified target kinase(s).

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with 2,6-Diamino-4-methylnicotinonitrile at concentrations around its cellular IC₅₀.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the known substrates of the target kinase.

  • Data Analysis: A decrease in the phosphorylation of the substrate in response to compound treatment provides evidence of target inhibition in the cellular context.

3.3.3. Elucidation of the Anti-proliferative Mechanism

Determine the cellular mechanism by which 2,6-Diamino-4-methylnicotinonitrile inhibits cell proliferation.

Experimental Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining [9][10][11][12]

  • Cell Treatment: Treat cancer cells with 2,6-Diamino-4-methylnicotinonitrile at its IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • An increase in the percentage of apoptotic cells upon compound treatment indicates that the compound induces programmed cell death.

Experimental Protocol: Cell Cycle Analysis [13]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint.

Visualizing the Path Forward: Diagrams and Workflows

4.1. Proposed Signaling Pathway for a Hypothetical Kinase Target

Signaling_Pathway cluster_phosphorylation Compound 2,6-Diamino-4-methylnicotinonitrile TargetKinase Target Protein Kinase Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffector->CellularResponse Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Validation & MOA Synthesis Synthesis & Characterization PhenotypicScreening Anti-proliferative Assay (MTT) Synthesis->PhenotypicScreening KinaseScreening Broad Kinase Panel Screen PhenotypicScreening->KinaseScreening DoseResponse IC50 Determination for Hits KinaseScreening->DoseResponse CETSA Cellular Target Engagement (CETSA) DoseResponse->CETSA WesternBlot Downstream Signaling Analysis CETSA->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) WesternBlot->ApoptosisAssay CellCycleAssay Cell Cycle Analysis WesternBlot->CellCycleAssay

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and logically structured approach to unveiling the therapeutic potential of 2,6-Diamino-4-methylnicotinonitrile. By leveraging the known pharmacology of the nicotinonitrile scaffold, we have formulated a strong hypothesis centered on the inhibition of protein kinases. The detailed experimental protocols and workflows provided herein offer a clear and actionable path for researchers to follow, from initial synthesis and screening to in-depth mechanistic studies.

The successful validation of a specific kinase target would open up numerous avenues for further preclinical development. Structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of the lead compound.[14][15][16] Furthermore, evaluation in animal models of cancer or other relevant diseases would be the next critical step toward translating this promising chemical entity into a novel therapeutic agent. The framework presented in this guide provides the essential first steps on this exciting journey of drug discovery.

References

  • Rajendran, P., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, [Link]

  • DeNovix. "Apoptosis Assay Protocol." Retrieved from [Link]

  • Reaction Biology. "Choosing the Right Assay for Your Kinase Drug Discovery." Retrieved from [Link]

  • Celtarys Research. "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Retrieved from [Link]

  • University of South Florida. "Apoptosis Protocols." Retrieved from [Link]

  • Eurofins Discovery. "In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays." Retrieved from [Link]

  • University College London. "Target Identification and Validation (Small Molecules)." Retrieved from [Link]

  • WJBPHS. "Target identification and validation in research." Retrieved from [Link]

  • IT Medical Team. "Exploring Drug Targets: Advances in Identification and Validation." Retrieved from [Link]

  • European Pharmaceutical Review. "Molecular Target Validation in preclinical drug discovery." Retrieved from [Link]

  • Bio-Rad. "Target Discovery: Identification and Validation." Retrieved from [Link]

  • MDPI. "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." Retrieved from [Link]

  • ResearchGate. "Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the..." Retrieved from [Link]

  • MDPI. "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall." Retrieved from [Link]

  • PubMed. "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease." Retrieved from [Link]

  • ResearchGate. "(PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile." Retrieved from [Link]

  • PubMed Central. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Retrieved from [Link]

  • MDPI. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Retrieved from [Link]

  • MDPI. "Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles." Retrieved from [Link]

  • PubMed Central. "A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs." Retrieved from [Link]

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Retrieved from [Link]

  • Google Patents. "EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Google Patents. "CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Gsrs. "2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE." Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Purification of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2,6-diamino-4-methylnicotinonitrile (CAS No: 38841-52-0), a key intermediate in pharmaceutical and chemical synthesis. The protocol outlines two primary methods for purification: recrystallization and column chromatography. The rationale behind solvent selection, procedural steps, and methods for purity assessment are discussed in detail to ensure researchers and drug development professionals can obtain a high-purity final product. This guide is grounded in established chemical principles and data from analogous compounds to provide a robust and reliable methodology.

Introduction

2,6-Diamino-4-methylnicotinonitrile, with the molecular formula C₇H₈N₄, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] The presence of multiple reactive functional groups—two amino groups and a nitrile group—makes it a versatile building block for the synthesis of more complex molecules. However, the synthetic routes to 2,6-diamino-4-methylnicotinonitrile can often yield a crude product containing unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification protocol is essential to ensure the integrity of subsequent reactions and the quality of the final products.

This document provides two effective methods for the purification of this compound: recrystallization for bulk purification and column chromatography for achieving very high purity or for purifying smaller quantities.

Health and Safety Precautions

Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly fitted lab coat

  • Work should be performed in a well-ventilated fume hood.

For more detailed safety information, consult the Safety Data Sheet (SDS) for closely related compounds.

Characterization of the Crude and Purified Product

Before and after purification, it is essential to characterize the compound to assess its purity. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components in the crude mixture and to monitor the progress of column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. For comparison, a related compound, 2,6-dichloro-4-methylnicotinonitrile, has a melting point of 108-112 °C.[4][5][6]

  • Spectroscopic Analysis (NMR, IR, and Mass Spectrometry): To confirm the chemical structure and identify any impurities.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds and is suitable for larger quantities of crude product. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 2,6-diamino-4-methylnicotinonitrile, which has polar amino groups, polar protic or aprotic solvents are likely candidates. Based on solubility data for the related 2,4-diamino-6-chloropyrimidine, which is soluble in water, ethanol, and methanol, these are good starting points for screening.[7] Additionally, isopropyl ether has been successfully used for the recrystallization of a similar aminopyridine derivative.[8]

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100High polarity may suit the amino groups.
EthanolMedium-High78Good general solvent for polar organic compounds.
IsopropanolMedium82Similar to ethanol, often provides good crystal growth.
AcetonitrileMedium82Polar aprotic solvent, may offer different selectivity.
Isopropyl EtherLow68Proven effective for a similar compound.[8]
TolueneLow111Useful for less polar impurities.
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude 2,6-diamino-4-methylnicotinonitrile. To each tube, add a few drops of a different solvent from Table 1. Observe the solubility at room temperature. Heat the tubes that do not show good solubility at room temperature and observe if the compound dissolves. The best solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Purification Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. It is ideal for purifying small amounts of material or for separating compounds with very similar properties.

Selection of Stationary and Mobile Phases

Given the polar nature of 2,6-diamino-4-methylnicotinonitrile, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be a solvent system that provides good separation between the target compound and its impurities. A mixture of a non-polar and a polar solvent is typically used, with the ratio adjusted to achieve the desired elution profile.

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Stationary PhaseNon-Polar SolventPolar SolventStarting Ratio (v/v)
Silica Gel (60 Å, 230-400 mesh)Hexanes or HeptaneEthyl Acetate9:1
Silica Gel (60 Å, 230-400 mesh)DichloromethaneMethanol98:2
Step-by-Step Column Chromatography Protocol
  • TLC Analysis: First, determine the optimal mobile phase using TLC. Spot the crude product on a TLC plate and develop it in various solvent mixtures. The ideal eluent system will give a retention factor (Rf) of around 0.3 for the target compound.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the non-polar solvent of the chosen mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel containing the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,6-diamino-4-methylnicotinonitrile.

Workflow Diagrams

Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolution Dissolution in Hot Solvent start->dissolution decolorization Decolorization (Optional, with Charcoal) dissolution->decolorization crystallization Slow Cooling & Crystallization dissolution->crystallization if not decolorized hot_filtration Hot Filtration (if decolorized) decolorization->hot_filtration hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying end Pure Product drying->end

Caption: General workflow for the purification of 2,6-diamino-4-methylnicotinonitrile by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product tlc TLC for Mobile Phase Selection start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Combine Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Product evaporation->end

Caption: Step-by-step process for purification via column chromatography.

Conclusion

The purification of 2,6-diamino-4-methylnicotinonitrile is a critical step to ensure its suitability for further synthetic applications. This application note has detailed two robust purification methods: recrystallization for bulk material and column chromatography for high-purity requirements. By following the outlined procedures and safety precautions, researchers can consistently obtain a high-quality product.

References

  • PubChem. 6-Amino-4-methylnicotinonitrile. [Link]

  • LookChem. 2,6-Dichloro-4-methylnicotinonitrile. [Link]

  • Chemsrc. 2,6-Dichloro-4-methylnicotinonitrile. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Beijing Entrepreneur Science & Trading Co., Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

  • Google Patents. Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

Sources

Application Note: A Framework for the Cellular Characterization of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Your Senior Application Scientist

Introduction

2,6-Diamino-4-methylnicotinonitrile is a novel small molecule with a chemical structure featuring both diaminopyridine and nicotinonitrile moieties. While the specific biological activities of this compound have not been extensively documented, analysis of structurally related molecules provides a compelling rationale for its investigation as a potential therapeutic agent. Derivatives of diaminopyridine are known to exhibit a range of biological effects, including the modulation of ion channels and enzymatic activity.[1][2][3][4][5] Notably, various aminonicotinonitrile derivatives have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis and inhibition of tyrosine kinases.[6][7][8]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial cell-based characterization of 2,6-Diamino-4-methylnicotinonitrile. We propose a logical, field-proven workflow to assess its cytotoxic and pro-apoptotic potential in cancer cell lines. The protocols herein are designed to be self-validating, providing a robust framework to generate reliable and reproducible data for this novel compound.

Hypothetical Mechanism of Action: Induction of Apoptosis in Cancer Cells

Based on the activities of structurally analogous compounds, we hypothesize that 2,6-Diamino-4-methylnicotinonitrile may exert anti-proliferative effects on cancer cells by inducing apoptosis. This programmed cell death is a critical pathway for eliminating damaged or cancerous cells and is a common mechanism for many chemotherapeutic agents. The proposed pathway involves the activation of intrinsic apoptotic signaling, culminating in the activation of effector caspases and subsequent cell death.

To visually represent this proposed mechanism, the following diagram outlines a simplified intrinsic apoptosis pathway that could be triggered by 2,6-Diamino-4-methylnicotinonitrile.

Hypothetical Apoptosis Pathway Hypothetical Apoptosis Pathway for 2,6-Diamino-4-methylnicotinonitrile Compound 2,6-Diamino-4-methylnicotinonitrile Cellular_Stress Cellular Stress Induction Compound->Cellular_Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell shrinkage) Caspase3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Experimental Workflow for Cellular Characterization

A systematic approach is crucial for evaluating a novel compound. The following workflow provides a step-by-step guide from initial cytotoxicity screening to confirming the mode of cell death.

Experimental Workflow Experimental Workflow for Cellular Characterization cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation Cell_Culture Select and Culture Cancer Cell Line Compound_Prep Prepare Stock Solution of 2,6-Diamino-4-methylnicotinonitrile Cell_Culture->Compound_Prep MTT_Assay Perform MTT/MTS Assay (Dose-Response) Compound_Prep->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Treatment Treat Cells with Compound (e.g., at IC50 and 2x IC50) IC50->Cell_Treatment Annexin_V Annexin V / Propidium Iodide Staining Cell_Treatment->Annexin_V Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic vs. Necrotic vs. Live Cells Flow_Cytometry->Apoptosis_Quant

Caption: A two-phase workflow for compound characterization.

Part 1: Determination of Cytotoxicity (IC50) using MTT Assay

The initial step is to determine the concentration of 2,6-Diamino-4-methylnicotinonitrile that inhibits 50% of cell growth (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • 2,6-Diamino-4-methylnicotinonitrile

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2,6-Diamino-4-methylnicotinonitrile in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A broad range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Example IC50 Determination
Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
500.2016.0%
1000.108.0%

Note: The above data is illustrative. Actual results will depend on the cell line and experimental conditions.

Part 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Once the IC50 value is established, the next step is to determine if the observed cytotoxicity is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for differentiating between live, apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells (from a 6-well plate format for sufficient cell numbers)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 2,6-Diamino-4-methylnicotinonitrile at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the previously determined optimal time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Trustworthiness and Self-Validation

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health.[Link]

  • Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. PubMed.[Link]

  • Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. Archives of Pharmacy and Pharmaceutical Sciences.[Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed.[Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed.[Link]

  • Organotin benzohydroxamate derivatives (OTBH) target colchicine-binding site exerting potent antitumor activity both in vitro and vivo revealed by quantitative proteomic analysis. PubMed.[Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. SpringerLink.[Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.[Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health.[Link]

  • Amifampridine. Wikipedia.[Link]

  • 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. PubMed.[Link]

  • Diaminopyrimidine. PDB-101.[Link]

  • Amifampridine. LiverTox - NCBI Bookshelf.[Link]

  • 4-Aminopyridine. Wikipedia.[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.[Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.[Link]

  • Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation.[Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PubMed Central.[Link]

  • firdapse is the recommended first-line treatment for lambert-eaton myasthenic syndrome (lems) 1. Catalyst Pharmaceuticals.[Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.[Link]

  • Clinical Profile of Diaminopyridine for Compounding. GlobalRx.[Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.[Link]

  • Amifampridine. PharmaCompass.com.[Link]

  • The use of aminopyridines in neurological disorders. PubMed.[Link]

  • Diaminopyridine Oxide: View Uses, Side Effects and Medicines. 1mg.[Link]

  • 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome. PubMed.[Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Institutes of Health.[Link]

Sources

Application Notes and Protocols for 2,6-Diamino-4-methylnicotinonitrile and Related Scaffolds as Investigational Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a detailed guide for the investigation of 2,6-Diamino-4-methylnicotinonitrile as a potential chemical probe. As of the date of this publication, there is limited specific research on the biological targets and mechanisms of action of this particular compound. The protocols and applications described herein are based on the known activities of structurally related compounds, such as 2,6-diaminopyridine and other substituted nicotinonitrile derivatives. This guide is intended to provide a robust starting point for researchers to explore the potential of this chemical scaffold.

Introduction: The Potential of the 2,6-Diaminonicotinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 2,6-diaminopyridine and nicotinonitrile moieties, in particular, are present in a variety of biologically active molecules. Derivatives of 2,6-diaminopyridine have been explored as fluorescent probes for transition metal ions and as precursors for compounds with antitumor and antiviral properties[1][2]. Similarly, substituted nicotinonitriles, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents[3].

2,6-Diamino-4-methylnicotinonitrile combines these key structural features. While its specific biological profile is yet to be fully elucidated, its structure suggests several plausible applications as a chemical probe, including but not limited to:

  • Fluorescent sensing of biological analytes: The diaminopyridine core is known to exhibit changes in its fluorescent properties upon binding to metal ions.

  • Modulation of cellular proliferation: The aminonicotinonitrile scaffold is a component of compounds with demonstrated antiproliferative effects.

  • Enzyme inhibition: The diaminopyrimidine scaffold, structurally related to diaminopyridine, is found in potent enzyme inhibitors like the dihydrofolate reductase (DHFR) inhibitor piritrexim[4].

This document provides detailed protocols for researchers to begin characterizing the biological activity of 2,6-Diamino-4-methylnicotinonitrile and similar compounds, with the goal of developing them into validated chemical probes.

Compound Profile: 2,6-Diamino-4-methylnicotinonitrile

PropertyValueSource
CAS Number 38841-52-0[5]
Molecular Formula C₇H₈N₄[5]
Molecular Weight 148.17 g/mol [5]
Appearance Not specified; likely a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited.
Storage Store at 2-8°C, sealed in a dry environment.[5]
Synthesis Overview

The synthesis of substituted 2-aminonicotinonitriles is well-established. A common method involves a one-pot, multi-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate[3]. While a specific synthesis for 2,6-Diamino-4-methylnicotinonitrile is not detailed in the provided literature, related azido derivatives have been synthesized for evaluation as plant growth regulators[6]. Researchers can likely adapt established synthetic routes for their specific needs.

Application I: Fluorescent Probe for Transition Metal Ions

Rationale: The 2,6-diaminopyridine scaffold can act as a chelating agent for transition metal ions. This binding event can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence spectrum. Studies on 2,6-diaminopyridine and its derivatives have shown sensitivity and selectivity for ions like Cu²⁺[7][8].

Experimental Workflow: Metal Ion Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare stock solution of 2,6-Diamino-4-methylnicotinonitrile in acetonitrile titration Perform spectrofluorometric titration: Add increasing equivalents of metal ion solution to the probe solution prep_probe->titration prep_ions Prepare stock solutions of various metal perchlorate salts in acetonitrile prep_ions->titration measure Record fluorescence emission spectrum after each addition titration->measure plot Plot fluorescence intensity vs. metal ion concentration measure->plot calculate Calculate binding constant (Ka) and limit of detection (LOD) plot->calculate G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis seed Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates adhere Allow cells to adhere for 24 hours seed->adhere treat Treat cells with a serial dilution of 2,6-Diamino-4-methylnicotinonitrile (and vehicle control) adhere->treat incubate Incubate for 48-72 hours treat->incubate viability Assess cell viability (e.g., MTT or Resazurin assay) incubate->viability apoptosis Detect apoptosis (e.g., Caspase-3/7 activity assay or Annexin V staining) incubate->apoptosis ic50 Calculate IC₅₀ value from viability data viability->ic50 pathway Analyze downstream pathways (e.g., Western blot for apoptosis markers like cleaved PARP) apoptosis->pathway

Caption: Workflow for assessing the anticancer potential of the compound.

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2,6-Diamino-4-methylnicotinonitrile in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM) (Hypothetical Data)
Compound X (related to)[3]MDA-MB-2316.93 ± 0.4
MCF-75.59 ± 0.3
2,6-Diamino-4-methylnicotinonitrile MDA-MB-231To be determined
MCF-7To be determined
Doxorubicin (Control)MDA-MB-231~1-5
MCF-7~0.5-2

Application III: Enzyme Inhibition Probe

Rationale: The 2,4-diaminopyrimidine scaffold is a known inhibitor of dihydrofolate reductase (DHFR).[4] The structural similarity of the 2,6-diaminopyridine core suggests that 2,6-Diamino-4-methylnicotinonitrile could potentially inhibit DHFR or other ATP-binding enzymes like kinases.

Protocol: In Vitro DHFR Enzyme Inhibition Assay

This protocol is a general guideline and should be adapted based on the specific enzyme and assay kit used.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM imidazole, 10 mM CaCl₂, 100 mM NaCl, 0.05% BSA, pH 7.5).

    • Prepare solutions of human DHFR enzyme, NADPH, and dihydrofolic acid (DHF) in the reaction buffer at the concentrations recommended by the supplier.

    • Prepare a serial dilution of 2,6-Diamino-4-methylnicotinonitrile in the reaction buffer. Methotrexate should be used as a positive control inhibitor.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, the inhibitor (or vehicle control), and the DHFR enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding NADPH and DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader. The rate of NADPH oxidation is proportional to DHFR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Validating a Chemical Probe: Essential Next Steps

A compound is not a chemical probe until it is thoroughly validated. If initial screens with 2,6-Diamino-4-methylnicotinonitrile show promising activity, the following steps are crucial:

  • Confirm Direct Target Engagement: Use methods like the cellular thermal shift assay (CETSA) or affinity chromatography to confirm that the compound directly binds to its hypothesized target in cells.

  • Assess Selectivity: Profile the compound against a panel of related targets (e.g., a kinase panel for a putative kinase inhibitor) to ensure it does not have significant off-target effects.

  • Synthesize a Negative Control: Create a structurally similar analog that is inactive against the target. This control is essential to confirm that the observed cellular phenotype is due to the on-target activity of the probe.

  • Demonstrate On-Target Activity in Cells: Show a correlation between the biochemical inhibition of the target and the cellular response. For example, if the compound inhibits a kinase, demonstrate a reduction in the phosphorylation of its known substrates in cells at similar concentrations.

References

  • Zhou, Y., & Tong, A. (2007). [Study of Derivatives of 2, 6-diaminopyridine as Fluorescence Probe of Transition Metal Ions]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(12), 2518-2522. [Link]

  • ResearchGate. (n.d.). Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions. Retrieved from [Link]

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • Dutta, B., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 13813-13822. [Link]

  • Aksenov, A. V., et al. (2018). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF 2,6-DIAZIDO-4-METHYLNICOTINONITRILE DERIVATIVES. Chemistry of Heterocyclic Compounds, 54(11), 1083-1092. [Link]

  • Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129. [Link]

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2,6-Diaminopyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid interrogation of large chemical libraries to identify novel modulators of biological targets.[1] Within the vast chemical space available for screening, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in bioactive compounds and are prized for their ability to interact with multiple biological targets.[2][3] The 2,6-diaminopyridine (DAP) core is one such privileged scaffold, valued for its rigid structure, defined hydrogen bonding capabilities, and synthetic tractability.[4][5] This guide provides a comprehensive overview and detailed protocols for designing and executing HTS campaigns using 2,6-diaminopyridine libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their hit-finding endeavors.

The 2,6-Diaminopyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a common motif in a multitude of FDA-approved drugs and natural products, making it an attractive starting point for medicinal chemistry programs.[6] The 2,6-diaminopyridine (DAP) scaffold enhances this potential by presenting a unique array of features that are highly advantageous for molecular recognition.

Key Physicochemical Properties:

FeatureDescriptionImplication in Drug Discovery
Hydrogen Bonding The two amino groups and the pyridine nitrogen act as a potent array of hydrogen bond donors and acceptors.Facilitates strong and specific interactions with protein targets, particularly in enzyme active sites like kinases.
Structural Rigidity The aromatic pyridine core provides a rigid, planar structure that reduces the entropic penalty upon binding to a target.Pre-organizes the appended substituents in a defined geometry, aiding in structure-based drug design.
Synthetic Tractability The DAP core can be readily synthesized and functionalized at multiple positions (e.g., via amination of 2,6-dihalopyridines).[7][8]Allows for the creation of large, diverse chemical libraries for HTS and rapid follow-up for structure-activity relationship (SAR) studies.
Bioisosteric Potential The DAP moiety can serve as a bioisostere for other common chemical groups, such as pyrimidines or purines.Offers opportunities to explore novel chemical space and improve properties like selectivity or metabolic stability.[9]

The DAP scaffold has been successfully employed in the development of inhibitors for various target classes, including kinases, which are implicated in cancer and inflammatory diseases.[10] Its ability to form key interactions within the ATP-binding pocket makes it a powerful starting point for kinase inhibitor discovery programs.

Designing and Sourcing a 2,6-Diaminopyridine Library

A successful HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[11] DAP libraries can be sourced commercially or synthesized in-house.

  • Commercial Libraries: Many vendors offer pre-plated diversity sets or focused libraries built around privileged scaffolds like DAP. These provide immediate access to a wide range of chemical matter.

  • In-House Synthesis: Custom synthesis offers unparalleled control over the library's design, allowing for the creation of novel compounds tailored to a specific target or to explore a particular chemical space.[7] Microwave-assisted synthesis has been shown to be an effective method for the controlled amination of 2,6-dibromopyridine to generate diverse DAP derivatives.[7]

When designing a library, key considerations include chemical diversity, lead-likeness (adherence to properties common in oral drugs), and the removal of Pan-Assay Interference Compounds (PAINS) that are known to cause false positives in HTS assays.[12]

Application Note: High-Throughput Screening and Hit Triage Cascade

The goal of an HTS campaign is not merely to identify active compounds ("hits") but to find validated, tractable starting points for a medicinal chemistry program.[13] This is achieved through a multi-step process known as the screening and hit triage cascade.

3.1. Visualizing the HTS Workflow

The overall process can be visualized as a funnel, where a large number of compounds are progressively filtered through increasingly stringent assays to yield a small number of high-quality hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Library DAP Library (10,000s - 1,000,000s compounds) PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen PrimaryHits Primary Hits (~1-5% Hit Rate) PrimaryScreen->PrimaryHits Confirmation Hit Confirmation (Fresh Compound Powder) PrimaryHits->Confirmation Progress Hits DoseResponse Dose-Response (IC50/EC50) (Potency Determination) Confirmation->DoseResponse Triage Triage Assays (Orthogonal & Counter-Screens) DoseResponse->Triage ConfirmedHits Confirmed & Validated Hits (10s - 100s compounds) Triage->ConfirmedHits SAR SAR by Analogue ConfirmedHits->SAR Advance Validated Hits LeadSeries Lead Series (2-5 Chemical Scaffolds) SAR->LeadSeries

Caption: The HTS Hit Discovery Funnel.

3.2. Assay Development and Validation

Before screening a large library, the biological assay must be miniaturized (typically to a 384- or 1536-well plate format) and validated to ensure it is robust and reliable.[14][15]

The Z'-Factor: A Critical Metric for Assay Quality

The most important parameter for validating an HTS assay is the Z'-factor (Z-prime).[16][17] It is a statistical measure of the separation between the positive and negative controls, which reflects the assay's dynamic range and data variability.[16][18]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5 ExcellentIdeal for HTS.[16][19][20]
0 to 0.5 Marginal / AcceptableMay require optimization; risk of false negatives/positives.[16][20][21]
< 0 PoorUnsuitable for HTS.[16][20]

Rationale: An assay with a Z' > 0.5 has a large separation between the control signals relative to their variability, ensuring that hits can be distinguished from noise with high confidence.[20]

Protocol: Fluorescence Polarization (FP) Assay for a Kinase Target

Fluorescence Polarization (FP) is a homogenous assay format well-suited for HTS, particularly for studying protein-ligand interactions.[19][22][23] It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[22]

This protocol describes a competitive binding FP assay to screen a DAP library for inhibitors of a hypothetical kinase, "TargetKinase."

Principle: A fluorescently labeled tracer, known to bind TargetKinase, is used. In the absence of an inhibitor, the tracer binds the kinase, tumbling slowly and emitting highly polarized light. A competitive inhibitor from the DAP library will displace the tracer, which then tumbles rapidly in solution, emitting depolarized light.

4.1. Materials and Reagents
  • TargetKinase: Purified recombinant protein.

  • Fluorescent Tracer: A known ligand of TargetKinase labeled with a fluorophore (e.g., FITC, TAMRA).

  • DAP Compound Library: Compounds dissolved in 100% DMSO at 10 mM, arrayed in 384-well source plates.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Assay Plates: Low-volume, black, 384-well microplates (non-binding surface recommended).[24]

  • Plate Reader: Capable of measuring fluorescence polarization.[22]

4.2. Assay Optimization (Pre-Screening)

Rationale: Before the main screen, optimal concentrations of the kinase and tracer must be determined to achieve a stable assay window and a good Z'-factor.[24]

  • Tracer Concentration: Determine the lowest tracer concentration that gives a robust signal (e.g., 3x above buffer background).[24]

  • Kinase Titration: Titrate TargetKinase against the fixed, optimal concentration of the tracer to determine the Kd (dissociation constant) and the concentration required to bind ~70-80% of the tracer (often near the Kd value). This concentration will be used for the HTS.

4.3. HTS Protocol Steps
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the DAP library source plate to the 384-well assay plates. This results in a final screening concentration of, for example, 10 µM in a 50 µL final assay volume.

  • Reagent Preparation: Prepare a 2X solution of TargetKinase in assay buffer. Prepare a separate 2X solution of the fluorescent tracer in assay buffer.

  • Kinase Addition: Add 25 µL of the 2X TargetKinase solution to each well of the assay plate containing the compounds.

    • Negative Control (0% Inhibition): Add 25 µL of 2X TargetKinase to wells containing only DMSO.

    • Positive Control (100% Inhibition): Add 25 µL of assay buffer (no kinase) to wells containing only DMSO.

  • Incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature to allow compound-kinase binding.

  • Tracer Addition: Add 25 µL of the 2X fluorescent tracer solution to all wells.

  • Final Incubation: Mix the plate, protect from light, and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[22]

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader.

4.4. Data Analysis and Hit Identification
  • Calculate Z'-Factor: Use the positive and negative control wells on each plate to calculate the Z'-factor and ensure plate quality.[21]

  • Normalize Data: Convert raw polarization values (mP) to percent inhibition using the plate controls: % Inhibition = 100 * (mP_neg_ctrl - mP_sample) / (mP_neg_ctrl - mP_pos_ctrl)

  • Set Hit Threshold: A common method is to set the hit threshold at three times the standard deviation (σ) of the sample population mean or a fixed activity cutoff (e.g., >50% inhibition).

  • Hit Picking: Compounds that meet the threshold are selected as "primary hits" for further validation.

Protocol: Hit Confirmation and Triage

Primary hits have a high rate of being false positives.[25] A rigorous triage process is essential to eliminate artifacts and focus resources on genuinely active compounds.[12]

5.1. Hit Confirmation and Dose-Response

Rationale: This step confirms the activity of the primary hit using freshly ordered compound powder (to rule out compound degradation or identity issues) and quantifies its potency.

  • Source Fresh Compound: Obtain a solid sample of the hit compound.

  • Prepare Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a high concentration (e.g., 10 mM).

  • Repeat Assay: Perform the same FP assay as in the primary screen, but with the serially diluted compound.

  • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

5.2. Orthogonal and Counter-Screening

Rationale: These assays are designed to eliminate compounds that interfere with the assay technology rather than interacting with the biological target.[12]

  • Orthogonal Assay: Confirms the hit's activity using a different assay technology that measures a different aspect of the target's function. For a kinase, this could be an enzymatic assay that directly measures substrate phosphorylation (e.g., using ADP-Glo™ or HTRF®). A true hit should be active in both the binding (FP) and functional (enzymatic) assays.

  • Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay readout. For the FP assay, a simple counter-screen involves testing the hit compounds against the fluorescent tracer in the absence of the kinase. An interfering compound might quench the tracer's fluorescence, leading to a false-positive signal.

Caption: DAP scaffold forming key interactions in a kinase active site.

Troubleshooting Common HTS Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - Reagent instability- Suboptimal reagent concentrations- High data variability (pipetting errors)- Check reagent stability over the screen duration.- Re-optimize assay concentrations.- Service liquid handling robotics.
High Hit Rate (>5%) - Assay is prone to artifacts (e.g., aggregation, fluorescence interference).- Hit threshold is too low.- Add detergent (e.g., Tween-20) to buffer.- Implement counter-screens early.- Use a more stringent hit threshold (e.g., >5σ).
Poor Hit Confirmation Rate - Primary hits are false positives.- Compound degradation in library plates.- Low compound purity.- Strengthen primary screen triage with counter-screens.- Ensure proper storage of library plates.- Source fresh powder from a reliable vendor for confirmation.
Edge Effects on Plates - Evaporation from wells on the plate edge.- Temperature gradients during incubation.- Use plates with lids.- Do not use the outer rows/columns for samples.- Ensure uniform incubation conditions.
References
  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). [Link]

  • Jameson, D. M., & Seifried, L. A. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World (DDW). [Link]

  • Plate Quality Control. (2023). CDD Support - Collaborative Drug Discovery. [Link]

  • 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. [Link]

  • Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. ResearchGate. [Link]

  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). YouTube. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). PMC - NIH. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Quality control and data correction in high-throughput screening. [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]

  • High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

  • Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]

  • Synthesis of the 2,6-diaminopyridine series of compound 18. ResearchGate. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]

  • Hit Discovery for Public Target Programs in the European Lead Factory: Experiences and Output from Assay Development and Ultra-High-Throughput Screening. PubMed Central. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (2011). PMC - NIH. [Link]

  • High Throughput Screening (HTS) Core. Center for Innovative Drug Discovery. [Link]

  • Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Publishing. [Link]

Sources

Topic: Application Notes and Protocols for the Safe Handling and Storage of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Scientist

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 2,6-Diamino-4-methylnicotinonitrile, a substituted pyridine derivative with applications in synthetic chemistry and drug development. As a compound belonging to the aromatic amine and nitrile chemical classes, it necessitates specific protocols to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This guide is intended for researchers, laboratory technicians, and drug development professionals, offering field-proven insights and detailed, self-validating protocols grounded in established chemical safety principles.

Compound Profile and Hazard Assessment

2,6-Diamino-4-methylnicotinonitrile is a specialized reagent whose utility is matched by its potential hazards. Its structure incorporates two primary aromatic amine groups and a nitrile functional group, both of which dictate its reactivity and toxicological profile. Aromatic amines, as a class, are noted for their potential toxicity and reactivity, while nitrile compounds can also present significant health risks.[1]

Table 1: Chemical Identifiers for 2,6-Diamino-4-methylnicotinonitrile

Property Value Source
CAS Number 38841-52-0 [2]
Molecular Formula C₇H₈N₄ Derived

| Molecular Weight | 148.17 g/mol | Derived |

Inferred Hazard Analysis

While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, a hazard assessment can be inferred from its functional groups and data on analogous structures.

  • Aromatic Amines: This class of compounds can be toxic, with some being known or suspected carcinogens.[1] They can be sensitive to air and light and may be absorbed through the skin.[1][3]

  • Nitrile Compounds: Can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Analogous Compounds: Safety data for similar structures, such as 2,6-Pyridinediamine and 2-Amino-6-methylpyridine, indicate risks of toxicity if swallowed and potential for skin and eye irritation.[4][5]

Expert Insight: The principle of treating novel or sparsely documented compounds as hazardous is a cornerstone of laboratory safety.[6] Given the known risks associated with aromatic amines and nitriles, a cautious approach is mandatory until specific toxicological data becomes available.

Diagram 1: Hazard Relationship Flowchart A 2,6-Diamino-4- methylnicotinonitrile B Chemical Class: Aromatic Amine & Nitrile A->B C Potential Hazards B->C D Skin & Eye Irritation C->D E Acute Toxicity (Oral, Dermal, Inhalation) C->E F Susceptibility to Oxidation (Air & Light Sensitivity) C->F

Caption: Hazard profile derived from the compound's chemical classes.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered safety approach, combining engineering controls with appropriate PPE, is essential to minimize exposure.

Engineering Controls (Primary Barrier)
  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is the primary defense against inhaling airborne particulates or vapors.[7]

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a functional safety shower and eyewash station.[4]

Personal Protective Equipment (Secondary Barrier)

PPE is not a substitute for safe work practices and engineering controls but is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale and Best Practices
Hand Disposable Nitrile Gloves (min. 4 mil thickness) Provides excellent protection against incidental chemical splashes.[8][9] Crucially, thin nitrile gloves are for splash protection only. They must be removed and discarded immediately upon any known or suspected contact.[10] Never reuse disposable gloves.[10]
Eye Chemical Splash Goggles (ANSI Z87.1 certified) Protects against splashes from all angles. Standard safety glasses are insufficient.[6]
Face Full-Face Shield Required in addition to goggles when there is a significant risk of splashing (e.g., handling larger volumes, heating solutions).[6]

| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |

Diagram 2: PPE Donning & Doffing Workflow cluster_0 Donning (Before Handling) cluster_1 Doffing (After Handling) A 1. Don Lab Coat B 2. Don Safety Goggles / Face Shield A->B C 3. Don Gloves (pull over cuffs) B->C D 1. Remove Gloves (using proper technique) E 2. Remove Face Shield / Goggles D->E F 3. Remove Lab Coat E->F G 4. Wash Hands Thoroughly F->G Diagram 3: Storage Location Decision Tree A Is the compound in its original supplier container? B Follow supplier's recommended storage conditions A->B Yes C Is this a working aliquot for frequent use? A->C No D Store in tightly sealed amber vial in a cool, dry, dark location. C->D Yes E Is this for long-term archival? C->E No F Backfill container with inert gas (Ar/N₂), seal tightly, and store at 2-8°C or -20°C in the dark. E->F Yes G Incorrect Storage: Leads to degradation & poor results E->G No

Caption: A logical guide to selecting the appropriate storage protocol.

Emergency Procedures

In the event of an exposure or spill, rapid and correct action is critical. Always follow your institution's specific emergency protocols.

Spill Response
  • Small Spill (Solid): In a fume hood, carefully sweep or wipe up the material, avoiding dust generation. Place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. [3]* Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area.

Exposure Response (First Aid)
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [11]Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [11]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [12]If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [4]Seek immediate medical attention.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet for 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of nicotinonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in the laboratory.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most common challenges encountered during the synthesis of nicotinonitrile derivatives. Each problem is analyzed from a mechanistic perspective to provide robust and effective solutions.

Problem 1: Low or No Product Yield

The frustration of a low yield is a universal experience in synthetic chemistry. For nicotinonitrile synthesis, the causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential CauseRecommended ActionScientific Rationale
Poor Quality of Starting Materials - Verify the purity of your starting materials (e.g., substituted aldehydes/ketones, malononitrile, ammonia source) using techniques like NMR or melting point analysis.- Ensure solvents are anhydrous, especially for moisture-sensitive reactions.Impurities can interfere with the catalytic cycle or lead to the formation of side products, consuming your reactants and lowering the yield of the desired nicotinonitrile derivative. Water, in particular, can hydrolyze intermediates or deactivate catalysts.[1]
Suboptimal Reaction Temperature - If no product is observed, consider a gradual increase in temperature. For exothermic reactions, cooling might be necessary to prevent byproduct formation.- For multi-component reactions, a moderate temperature (e.g., 60-80 °C) is often a good starting point.[2]Reaction kinetics are highly temperature-dependent. Insufficient temperature may lead to an impractically slow reaction rate, while excessive heat can promote decomposition or the formation of undesired side products.
Incorrect Choice of Base or Catalyst - For reactions involving Thorpe-Ziegler cyclization, consider using non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuONa) to minimize side reactions.[3]- In multi-component syntheses, screen different catalysts. For instance, L-proline has been shown to be effective in water.[2]The choice of base is critical. Strong nucleophilic bases can lead to unwanted side reactions, such as the elimination of substituents.[3] The catalyst's role is to lower the activation energy of the desired reaction pathway; an inappropriate catalyst will be ineffective.
Inefficient Catalyst Activity (for metal-catalyzed reactions) - In Ullmann-type couplings, ensure you are using the active Cu(I) species. If your reaction mixture turns black, it could indicate the formation of copper oxide from catalyst decomposition.[4]- Consider activating your copper catalyst prior to the reaction.The catalytic cycle of many copper-mediated reactions relies on the Cu(I) oxidation state. Oxidation to Cu(II) can lead to catalyst deactivation and the formation of insoluble precipitates.[5]
Problem 2: Product is Impure (Multiple Spots on TLC/Impure Spectroscopic Data)

Product purity is paramount for subsequent applications. The presence of impurities often points to the formation of side products or incomplete reactions.

Potential CauseRecommended ActionScientific Rationale
Formation of Side Products - For reactions sensitive to strong bases and high temperatures, consider running the reaction at a lower temperature (e.g., 0-5 °C) to disfavor elimination pathways.[3]- In Gewald synthesis, dimerization of the starting ylidene can be a significant side reaction. Optimizing reaction conditions can favor the desired cyclization.[6]Side reactions often have different activation energies than the desired reaction. By lowering the temperature, you can selectively slow down the undesired pathways. The formation of dimers in the Gewald reaction is a competing equilibrium that can be influenced by reactant concentrations and temperature.[6]
Residual Starting Materials - If the reaction has stalled, consider adding a fresh portion of the limiting reagent or catalyst.- Ensure adequate reaction time by monitoring the reaction progress using TLC or LC-MS.Incomplete conversion is a common reason for the presence of starting materials. This can be due to catalyst deactivation, insufficient reaction time, or reaching an equilibrium state.
Difficult Purification - Pyridine-containing byproducts can be challenging to remove. Consider an acidic wash (e.g., dilute HCl) during work-up to protonate the basic pyridine nitrogen, making it more water-soluble.- High-boiling solvents like DMF can be difficult to remove. Consider azeotropic distillation with a lower-boiling solvent or high-vacuum evaporation.The basicity of the pyridine ring allows for its selective removal from an organic phase through extraction with an acidic aqueous solution. Azeotropic removal of high-boiling solvents is a common purification technique.
Hydrolysis of the Nitrile Group - During work-up, avoid prolonged exposure to strongly acidic or basic conditions, which can hydrolyze the nitrile to a carboxylic acid or amide.The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my nicotinonitrile synthesis?

A1: The optimal solvent is highly dependent on the specific reaction. For many multi-component reactions, polar aprotic solvents like DMF or DMSO are used. However, greener solvents like ethanol or even water have been successfully employed, sometimes in combination with microwave irradiation to enhance reaction rates.[2][7] It is always recommended to perform a solvent screen to determine the best choice for your specific substrates and reaction type.

Q2: My reaction is very slow. How can I speed it up without promoting side reactions?

A2: Increasing the temperature is the most straightforward way to increase the reaction rate. However, this can also lead to the formation of byproducts. A better approach might be to:

  • Increase the concentration of your reactants: This can lead to a higher reaction rate according to the rate law of the reaction.

  • Use a more efficient catalyst: Screening different catalysts can identify one that provides a lower activation energy barrier for the desired transformation.

  • Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[2]

Q3: How can I confirm the structure of my synthesized nicotinonitrile derivative?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring.

  • FTIR: The nitrile group (C≡N) has a characteristic sharp absorption band around 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

  • Elemental Analysis: Can be used to confirm the empirical formula.

Q4: Are there any safety precautions I should be aware of when working with nitriles?

A4: Yes, nitriles should be handled with care in a well-ventilated fume hood. They can be toxic if inhaled, ingested, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some cyanation reagents are highly toxic, and their use requires specific safety protocols.

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Synthesis of a Substituted Nicotinonitrile

This protocol is a general guideline for a four-component reaction to synthesize a 2-amino-3-cyanopyridine derivative.

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), the ketone (1 mmol), and ammonium acetate (1.5 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • If using a catalyst (e.g., L-proline, 10 mol%), add it to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in nicotinonitrile synthesis.

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Purity & Solvent Anhydrousness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes purify_reagents->start temp_ok Yield Improved? optimize_temp->temp_ok optimize_catalyst Screen Different Catalysts/Bases temp_ok->optimize_catalyst No further_investigation Investigate Alternative Synthetic Routes temp_ok->further_investigation Yes catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok catalyst_ok->further_investigation No/Yes

Caption: A step-by-step decision-making diagram for troubleshooting low product yield.

Simplified Gewald Reaction Mechanism

This diagram outlines the key steps in the Gewald synthesis of 2-aminothiophenes, a related reaction that can inform the synthesis of certain nicotinonitrile derivatives.

gewald_mechanism reactants Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene Derivative cyclization->product

Caption: A simplified representation of the Gewald reaction pathway.

References

  • Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
  • Organic Syntheses. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available at: [Link]

  • Pachipulusu, R., et al. (2024).
  • Kotb, E. R., et al. (2009).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Mauger, J., et al. (1993). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed.
  • Al-Zahrani, A. A., et al. (2023).
  • Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives.
  • International Journal of Advance Research, Science and Technology. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.co.in.
  • Kotb, E. R., et al. (2009).
  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Available at: [Link]

  • Nguyen, T. T., et al. (2024).
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
  • Gupton, B. F., et al. (2015). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.
  • Smith, A. B., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Bhattacharyya, S. K., et al. (1969). Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Industrial & Engineering Chemistry Process Design and Development.
  • Reddit. (2022). Ullmann coupling. Reddit.
  • Google Patents. (1976). Ammoxidation process.
  • Al-Zahrani, A. A., et al. (2022). General synthetic route of nicotinonitrile compounds 6a–c and 7.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2013). Pyridine Ring Synthesis. acs.org.
  • ResearchGate. (2017).
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. derpharmachemica.com.
  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific.
  • Royal Society of Chemistry. (2021).
  • PubMed. (2024).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2013). Pyridine Ring Synthesis. acs.org.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Ammoxidation. Wikipedia. Available at: [Link]

  • Google Patents. (2003). Reaction process in hybrid reactor for propylene ammoxidation.
  • ChemRxiv. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ChemRxiv.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives...
  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

Navigating the Synthesis of 2,6-Diaminopyridine: A Technical Guide to Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,6-Diaminopyridine (DAP) is a pivotal building block in the pharmaceutical and materials science sectors, valued for its role in the synthesis of a wide array of functional molecules. However, its synthesis is often plagued by the formation of undesirable byproducts, which can complicate purification, reduce yields, and impact the quality of the final product. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the common challenges in DAP synthesis, offering troubleshooting strategies and frequently asked questions to streamline experimental workflows and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,6-diaminopyridine?

A1: The two most prevalent methods for synthesizing 2,6-diaminopyridine are the Chichibabin reaction, which starts from pyridine, and the amination of 2,6-dihalopyridines (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine).[1] The Chichibabin reaction is an economical choice but often involves harsh reaction conditions.[2] The dihalopyridine route can offer better control over the reaction but may require more expensive starting materials and catalysts.[2]

Q2: What is the most common byproduct in the synthesis of 2,6-diaminopyridine from 2,6-dihalopyridines?

A2: The most frequently encountered byproduct is the mono-aminated intermediate, 2-halo-6-aminopyridine. Achieving complete di-substitution requires careful optimization of reaction conditions to drive the reaction to completion.

Q3: Can the solvent choice influence the formation of byproducts?

A3: Absolutely. For instance, in the amination of 2,6-dihalopyridines, the presence of water as a solvent, especially at elevated temperatures, can lead to the formation of a biarylether byproduct. Protic solvents can also lead to the hydrolysis of the halogen substituent, resulting in the formation of 2-amino-6-hydroxypyridine.

Q4: Is it possible to achieve selective mono-amination of 2,6-dihalopyridines if desired?

A4: Yes, by carefully controlling the stoichiometry of the amine nucleophile and the reaction conditions, it is possible to favor the formation of the mono-aminated product, 2-halo-6-aminopyridine.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,6-diaminopyridine and provides actionable solutions.

Route 1: Chichibabin Reaction (from Pyridine)

The Chichibabin reaction involves the direct amination of pyridine with a strong base, typically sodium amide (NaNH₂), at high temperatures.[5]

Problem 1: Low Yield of 2,6-Diaminopyridine and Presence of 2-Aminopyridine

  • Possible Cause: Incomplete reaction or insufficient amount of aminating agent. The reaction proceeds stepwise, first forming 2-aminopyridine, which then undergoes a second amination.

  • Solution:

    • Increase Stoichiometry of Sodium Amide: An excess of sodium amide is often necessary to drive the reaction towards di-amination. A molar ratio of NaNH₂ to pyridine of 2.5-3.0:1.0 is recommended.[1]

    • Elevate Reaction Temperature: The Chichibabin reaction is typically conducted at elevated temperatures (150-180 °C).[1] Ensure the reaction temperature is maintained within the optimal range.

    • Increase Reaction Time: A longer reaction time (3-6 hours) may be required for the second amination to proceed to completion.[1]

Problem 2: Formation of 4-Aminopyridine Isomers

  • Possible Cause: While the 2- and 6-positions are electronically favored for nucleophilic attack, high temperatures can sometimes lead to the formation of the thermodynamically stable 4-isomer.

  • Solution:

    • Milder Reaction Conditions: The use of a NaH-iodide composite can mediate the Chichibabin amination under milder conditions, potentially improving regioselectivity.[6]

    • Catalyst Systems: While traditional Chichibabin reactions are often uncatalyzed, exploring catalytic variants may offer better control over isomer formation.

Problem 3: Over-amination and Polymerization

  • Possible Cause: The highly reactive nature of the intermediates and products under the harsh reaction conditions can lead to the formation of polymeric byproducts.

  • Solution:

    • Controlled Addition of Pyridine: A slow, controlled addition of pyridine to the hot sodium amide solution can help to maintain a low concentration of the reactive intermediates and minimize polymerization.[1]

    • Use of an Inert Solvent: Performing the reaction in a high-boiling inert solvent such as xylene or toluene can help to better control the reaction temperature and minimize side reactions.[5]

Route 2: Amination of 2,6-Dihalopyridines

This route involves the nucleophilic substitution of the two halogen atoms on the pyridine ring with an amino group, often facilitated by a catalyst.

Problem 1: Incomplete Conversion to 2,6-Diaminopyridine (Presence of 2-Halo-6-aminopyridine)

  • Possible Cause: The second amination step is often slower than the first due to the electron-donating nature of the first amino group, which deactivates the ring towards further nucleophilic attack.

  • Solution:

    • Catalyst Selection: Copper-based catalysts, such as CuI, are commonly used to facilitate the second amination.[3] The choice of ligand can also be critical.

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and drive the reaction to completion.[2][4]

    • Optimization of Base: The presence of a base, such as K₂CO₃, is often necessary for the di-amination to proceed efficiently.[3][4]

Problem 2: Formation of 2-Amino-6-hydroxypyridine

  • Possible Cause: Hydrolysis of the remaining chloro-substituent on the 2-chloro-6-aminopyridine intermediate. This is more likely to occur if water is present in the reaction mixture, especially at elevated temperatures.

  • Solution:

    • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use.

    • Control of pH: Maintaining a non-acidic environment can help to suppress the hydrolysis of the C-Cl bond. The use of a tertiary alcohol in the presence of an aqueous alkaline solution has been shown to promote the formation of hydroxypyridines from chloropyridines, so these conditions should be avoided if the amino product is desired.[7]

Problem 3: Formation of Dimerized Byproducts

  • Possible Cause: Dimerization can occur as a side reaction, particularly at high temperatures. For example, the reaction of 4-tert-butylpyridine with sodium amide can lead to a significant amount of the dimerized product.[5]

  • Solution:

    • Lower Reaction Temperature: If dimerization is observed, reducing the reaction temperature may help to minimize this side reaction.

    • Increased Pressure: In some cases, running the reaction under pressure can favor the desired amination over dimerization.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

This protocol is based on a procedure described in a Chinese patent.[1]

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, add sodium amide, an organic solvent (e.g., xylene), and a phase-transfer catalyst.

  • Heating: Heat the mixture to 150-180 °C with stirring.

  • Pyridine Addition: Slowly add pyridine to the reaction mixture over a period of 1-2 hours, maintaining the temperature within the specified range.

  • Reaction: Continue to stir the reaction mixture at 150-180 °C for 3-6 hours.

  • Work-up: Cool the reaction mixture to 50-80 °C and carefully add water to hydrolyze the reaction mixture.

  • Crystallization and Isolation: Cool the mixture to 18-28 °C to induce crystallization. Filter the solid product and recrystallize from a suitable solvent (e.g., toluene) to obtain pure 2,6-diaminopyridine.

Protocol 2: Synthesis of 2,6-Diaminopyridine from 2,6-Dichloropyridine

This protocol is adapted from a procedure described by ChemicalBook.[3]

  • Reaction Setup: In a 600 mL autoclave equipped with a gas entrapment stirrer, add a solution of CuI (5 g) in aqueous ammonia (120 g, 30% NH₃ by weight), ammonium acetate (77 g), and 2,6-dichloropyridine (60 g).

  • Pressurization: After purging with nitrogen, add liquid ammonia (24 g), resulting in an initial pressure of approximately 150 psi.

  • Heating and Reaction: Heat the reaction mixture to 150 °C for 8 hours with stirring. The pressure will increase initially and then decrease as the reaction proceeds.

  • Cooling and Depressurization: Allow the reaction mixture to cool to room temperature and then bring the pressure back to atmospheric pressure.

  • Purification: The 2,6-diaminopyridine can be obtained after purification, for example, by recrystallization or column chromatography.

Data Summary

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical YieldCommon ByproductsReference
ChichibabinPyridineNaNH₂, Phase-transfer catalyst150-1803-6~50-70%2-Aminopyridine, 4-Aminopyridine isomers, Polymeric materials[1]
Dihalopyridine Amination2,6-DichloropyridineAq. NH₃, CuI, Ammonium acetate1508High2-Chloro-6-aminopyridine, 2-Amino-6-hydroxypyridine[3]
Dihalopyridine Amination2,6-DibromopyridineAmine, K₂CO₃, CuI/DMPAO (microwave)118-200~2.525-46%2-Bromo-6-aminopyridine[4]

Reaction Pathways and Byproduct Formation

Chichibabin Reaction Pathway

G Pyridine Pyridine Intermediate1 σ-complex Pyridine->Intermediate1 + NaNH₂ Byproduct1 4-Aminopyridine Pyridine->Byproduct1 + NaNH₂ (minor pathway) Product1 2-Aminopyridine Intermediate1->Product1 - H₂ Intermediate2 σ-complex Product1->Intermediate2 + NaNH₂ Product2 2,6-Diaminopyridine Intermediate2->Product2 - H₂ G Dihalopyridine 2,6-Dihalopyridine Monoaminated 2-Halo-6-aminopyridine Dihalopyridine->Monoaminated + NH₃ Diaminated 2,6-Diaminopyridine Monoaminated->Diaminated + NH₃, Catalyst Hydroxylated 2-Amino-6-hydroxypyridine Monoaminated->Hydroxylated + H₂O (hydrolysis)

Caption: Amination of 2,6-dihalopyridine and potential byproduct formation.

References

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2025). Request PDF. Retrieved from [Link]

  • CN101029021A - Production of 2,6-diamino-pyridine. (n.d.). Google Patents.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ResearchGate. Retrieved from [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.
  • US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (n.d.). Google Patents.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega. Retrieved from [Link]

Sources

Improving yield and purity of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Diamino-4-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve both the final yield and purity of your product.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and validated solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, from starting material quality to suboptimal reaction conditions. Let's dissect the primary causes.

Potential Cause 1: Purity of Starting Materials The synthesis of substituted nicotinonitriles is often a multi-component reaction sensitive to impurities in the starting reagents, such as the ketone precursor, malononitrile, or the ammonia source.

  • Expert Insight & Solution: Always verify the purity of your starting materials (e.g., by NMR or GC-MS) before commencing the reaction. Malononitrile, for instance, can dimerize or hydrolyze upon storage. Using freshly distilled or recrystallized reagents is a self-validating step that eliminates a major variable. The synthesis of related 2-aminopyridines has shown that controlling material quality is critical for achieving high yields of over 70%.[1]

Potential Cause 2: Suboptimal Reaction Conditions Temperature, reaction time, and choice of catalyst/solvent are interdependent variables that must be carefully optimized.

  • Expert Insight & Solution: A systematic approach to optimization is crucial. We recommend setting up a small-scale reaction matrix to screen different parameters. Many syntheses of related nicotinonitriles proceed efficiently under reflux in solvents like ethanol with a catalyst such as ammonium acetate, which also serves as the ammonia source.[2] However, exploring microwave or ultrasonic irradiation has been shown to expedite similar reactions and improve yields.[2]

Table 1: Recommended Starting Points for Reaction Optimization

Parameter Condition 1 (Conventional) Condition 2 (Alternative) Rationale & Key Citation
Solvent Absolute Ethanol Water or Solvent-free Ethanol is a standard for dissolving reactants; water offers a greener alternative.[2]
Catalyst Ammonium Acetate Boric Acid or other Lewis acids Ammonium acetate is a classic choice; other catalysts may offer milder conditions.[3]
Temperature Reflux (approx. 78°C) 100-120°C (Microwave) Elevated temperatures drive the reaction to completion, with microwave heating often reducing reaction times significantly.[2]

| Reaction Time | 12-24 hours | 15-30 minutes (Microwave) | Monitor reaction progress by TLC or LC-MS to avoid prolonged heating which can lead to side-product formation. |

Potential Cause 3: Side Reactions The formation of undesired byproducts is a common cause of yield loss. In nicotinonitrile synthesis, these can include partially cyclized intermediates or products from self-condensation of the ketone.

  • Expert Insight & Solution: Understanding the reaction mechanism is key to minimizing side reactions. A plausible mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization. To favor the desired pathway, ensure the correct stoichiometry of reactants is used. Adding the ketone or aldehyde portion slowly to the mixture of malononitrile and the ammonia source can sometimes minimize self-condensation.

Below is a diagram illustrating a generalized troubleshooting workflow for low-yield reactions.

G start Low Reaction Yield check_sm Verify Purity of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions (T, t, solvent) start->optimize_cond analyze_mix Analyze Reaction Mixture (TLC, LC-MS) start->analyze_mix impure_sm Impure Materials Found check_sm->impure_sm Yes success Yield Improved check_sm->success No no_improvement No Improvement optimize_cond->no_improvement After Optimization optimize_cond->success Successful byproducts Side Products Identified analyze_mix->byproducts Yes analyze_mix->success No Side Products purify_sm Action: Purify/Replace Starting Materials impure_sm->purify_sm purify_sm->start Re-run Reaction no_improvement->analyze_mix modify_protocol Action: Modify Stoichiometry or Addition Order byproducts->modify_protocol modify_protocol->start Re-run Reaction

Caption: Troubleshooting workflow for low reaction yields.

Question 2: My final product has significant impurities that are difficult to remove. What purification strategies do you recommend?

2,6-Diamino-4-methylnicotinonitrile is a polar and basic compound, which presents unique purification challenges. Standard purification methods often need to be adapted.

Strategy 1: Recrystallization Recrystallization is the most effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Expert Insight & Solution: A systematic solvent screen is the best approach. Given the compound's polarity, start with polar protic solvents like ethanol or isopropanol. If solubility is too high even when cold, a mixed-solvent system is recommended.[4] For aminopyridine derivatives, combinations like ethanol/water or ethyl acetate/petroleum ether can be effective.[4] The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.

Protocol: Step-by-Step Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent (or the "good" solvent of a mixed pair).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are an issue, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Strategy 2: Column Chromatography If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the next step. However, the basic nature of the two amino groups requires special consideration.

  • Expert Insight & Solution: Standard silica gel is acidic and can cause significant peak tailing or even irreversible binding of basic compounds. To counteract this, you have several options:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a base like triethylamine (e.g., 1-2%) before packing the column.[5]

    • Use a Basic Mobile Phase: Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This neutralizes the acidic sites on the silica surface as the solvent runs through the column.[5]

    • Switch the Stationary Phase: Alumina (basic or neutral grade) is an excellent alternative to silica for purifying basic compounds.[5] Alternatively, amine-bonded or cyano-bonded silica phases can offer different selectivity and improved peak shape.[5][6]

Table 2: Recommended Column Chromatography Systems for Polar Amines

Stationary Phase Mobile Phase System (Starting Point) Rationale & Key Citation
Silica Gel (Standard) Dichloromethane / Methanol (98:2) + 1% Triethylamine The standard choice, but requires a basic additive to prevent peak tailing.[5]
Alumina (Neutral) Ethyl Acetate / Hexane (gradient) A good alternative to silica for basic compounds, avoiding strong acidic interactions.[5]

| Amine-Bonded Silica | Acetonitrile / Water (HILIC mode) | Hydrophilic Interaction Liquid Chromatography (HILIC) can be highly effective for retaining and separating very polar compounds.[6] |

Below is a diagram illustrating the decision-making process for purification.

G start Crude Product assess_purity Assess Purity & Impurity Profile (TLC/LC-MS) start->assess_purity recrystallize Attempt Recrystallization assess_purity->recrystallize Minor Impurities chromatography Perform Column Chromatography assess_purity->chromatography Major Impurities or Similar Polarity recrystallize_success Pure Product recrystallize->recrystallize_success Successful recrystallize_fail Impure recrystallize->recrystallize_fail Fails chrom_options Select System: - Silica + Base - Alumina - Bonded Phase chromatography->chrom_options recrystallize_fail->chromatography chrom_success Pure Fractions chrom_options->chrom_success

Caption: Decision workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to confirm the purity of my final product? For a polar, UV-active compound like 2,6-Diamino-4-methylnicotinonitrile, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[7] A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[7][8] For structural confirmation and identification of any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q2: Are there any specific safety precautions I should take when handling this compound? While a specific safety data sheet (SDS) for this exact compound may not be widely available, related aminopyridine and nicotinonitrile compounds are known to be irritants and potentially harmful if swallowed, inhaled, or in contact with skin.[9] It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How should I store 2,6-Diamino-4-methylnicotinonitrile to ensure its stability? Aromatic amines can be sensitive to light and air, leading to gradual discoloration and degradation over time.[10] It is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to maintain its purity and integrity.[11]

Q4: Can I use Gas Chromatography (GC) to analyze my product? Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. The primary amino groups can interact strongly with the stationary phase, leading to poor peak shape.[8] While derivatization (e.g., acetylation or silylation) can make the compound more amenable to GC analysis, this adds a sample preparation step and is generally more complex than using HPLC.[12]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
  • Al-Ghamdi, A. R., et al. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-fluoropyridine by Recrystallization.
  • Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

  • OSTI.gov. (2020). Predicted Reaction Mechanisms, Product Speciation, Kinetics, and Detonation Properties of the Insensitive Explosive 2,6-Diamino-. [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. [Link]

  • Al-Zahrani, F. A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • BenchChem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
  • Kotb, E. R. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

  • NIH. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. [Link]

  • PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. [Link]

  • LookChem. (n.d.). Cas 875-35-4, 2,6-Dichloro-4-methylnicotinonitrile. [Link]

  • Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. [Link]

  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • NIOSH | CDC. (n.d.). 2,4- and 2,6-TOLUENEDIAMINE (in the presence of isocyanates) 5516. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • European Commission. (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. [Link]

  • MDPI. (n.d.). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. [Link]

  • Boron Molecular. (n.d.). Buy 2,4-diamino-6-(piperidin-1-yl)pyrimidine. [Link]

Sources

Technical Support Center: Navigating the Complexities of Substituted Pyridine NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals grappling with the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyridines. This guide is structured to provide not just answers, but a deeper understanding of the underlying principles that govern these often-challenging spectra. We will move from common troubleshooting scenarios to advanced interpretation strategies, ensuring you can confidently and accurately characterize your molecules.

Part 1: Troubleshooting Guide - Common Issues & Immediate Solutions

This section addresses the most frequent and frustrating issues encountered during the acquisition and interpretation of pyridine NMR spectra. Each solution is grounded in the fundamental principles of NMR and the unique electronic nature of the pyridine ring.

Question 1: "My proton signals are broad and poorly resolved, especially the one near the nitrogen. What's happening?"

This is a classic issue stemming from the quadrupolar nature of the nitrogen-14 (¹⁴N) nucleus.

  • The Underlying Cause: ¹⁴N, the most abundant nitrogen isotope (99.6%), has a spin I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway, leading to rapid flipping of its spin states. This rapid relaxation of ¹⁴N can broaden the signals of adjacent protons (¹H) through a process called scalar relaxation of the second kind. The proton directly attached to the nitrogen or in close proximity (like the α-protons H-2 and H-6) is most affected.

  • Troubleshooting Protocol:

    • Lower the Temperature: Cooling the NMR probe can sometimes decrease the rate of quadrupolar relaxation, leading to sharper signals. This is often the quickest first step.

    • Solvent Choice: The symmetry of the electric field around the nitrogen atom is key. In highly symmetric environments (e.g., protonation with a strong acid to form a pyridinium ion, R-NH⁺), the quadrupolar broadening effect is significantly minimized.

    • Protonation/Deuteration: Adding a drop of D₂O or a mild acid like DCl can protonate the pyridine nitrogen. This creates a more symmetric tetrahedral environment, effectively "decoupling" the ¹⁴N quadrupolar influence from the protons and resulting in much sharper signals. Observe the disappearance of the NH proton signal and sharpening of the ring protons.

    • ¹⁵N Isotope Labeling: If the project budget and synthesis allow, using a ¹⁵N-labeled starting material is the definitive solution. ¹⁵N has a spin I=1/2 and is not quadrupolar, yielding sharp signals and allowing for direct observation of ¹H-¹⁵N coupling constants.

Question 2: "The chemical shifts of my pyridine protons are all over the place and don't match the literature. Why is there so much variability?"

The electronic environment of the pyridine ring is extremely sensitive to its surroundings. This is not an instrument error but a reflection of chemical principles.

  • The Underlying Cause: The chemical shift of pyridine protons is a finely tuned reporter of the electron density at their respective positions. This density is influenced by several factors:

    • Substituent Effects: Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density, shielding the ring protons and shifting them upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease electron density, deshielding the protons and shifting them downfield (higher ppm). The effect is most pronounced at the ortho and para positions (2, 4, 6).

    • pH and Protonation: The nitrogen lone pair's availability is a major factor. Protonation of the nitrogen acts as a strong electron-withdrawing event, causing a significant downfield shift for all ring protons, especially the α-protons (H-2, H-6).

    • Solvent Effects: Solvents capable of hydrogen bonding (e.g., DMSO, Methanol) can interact with the nitrogen lone pair, mimicking a weak protonation and causing downfield shifts compared to non-polar solvents like CCl₄ or Benzene-d₆. Aromatic solvents can cause specific upfield shifts due to anisotropic effects if they orient themselves in a particular way relative to the pyridine ring.

  • Troubleshooting & Best Practices:

    • Standardize Your Solvent: Always report the solvent used. For comparing data, ensure the same solvent and, if possible, concentration are used. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices.

    • Control the pH: If your sample might contain acidic or basic impurities, either purify it meticulously or buffer the NMR sample if the application allows. A small amount of acid can drastically alter the spectrum.

    • Use an Internal Standard: Always use an internal standard like tetramethylsilane (TMS) for ¹H NMR to have a reliable 0 ppm reference point.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Monosubstituted Pyridines (in CDCl₃)
Substituent PositionProtonTypical Chemical Shift (δ, ppm)Influence of Substituent Type
C-2 (ortho)H-37.0 - 7.5Strongly affected by substituent
H-47.5 - 8.0Moderately affected
H-57.0 - 7.5Less affected
H-68.5 - 9.0Strongly affected by N and substituent
C-3 (meta)H-28.5 - 9.0Strongly affected by N
H-47.5 - 8.0Strongly affected by substituent
H-57.0 - 7.5Moderately affected
H-68.5 - 9.0Moderately affected
C-4 (para)H-2, H-68.5 - 9.0Moderately affected
H-3, H-57.0 - 7.5Strongly affected by substituent

Note: These are general ranges. Significant deviations can occur based on the electronic nature of the substituent and solvent.

Part 2: FAQs - Deeper Dives into Spectral Interpretation

This section tackles more complex questions related to spectral analysis and the use of advanced NMR techniques.

FAQ 1: "How can I confidently assign the H-2/H-6 and H-3/H-5 protons in a symmetrically 4-substituted pyridine?"

This is a common challenge where simple 1D ¹H NMR is insufficient due to the molecule's symmetry.

  • The Solution: Advanced 2D NMR Techniques.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The protons at the H-2/H-6 positions will show a strong correlation to the carbon at the C-4 position (a ³J coupling), while the H-3/H-5 protons will not. This allows for unambiguous assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): If you have a substituent at C-4 with its own protons (e.g., a -CH₃ group), a NOESY experiment can help. You would expect to see a through-space correlation (NOE) between the protons of the substituent and the adjacent H-3/H-5 protons, but not the more distant H-2/H-6 protons.

  • Experimental Workflow: Assigning Protons using HMBC

    • Acquire High-Quality Spectra: Obtain a standard ¹H spectrum, a ¹³C spectrum, and a 2D HMBC spectrum.

    • Identify Spin Systems: In the ¹H spectrum of a 4-substituted pyridine, you will see two distinct signals, each integrating to 2 protons, appearing as doublets.

    • Analyze HMBC Cross-Peaks:

      • Locate the ¹H signal for one of the doublets on the F2 axis of the HMBC spectrum.

      • Trace vertically to find the correlation spots (cross-peaks).

      • Note the ¹³C chemical shifts on the F1 axis that these cross-peaks correspond to.

      • The proton signal that shows a correlation to the substituted C-4 carbon is definitively H-3/H-5 (a ²J coupling). The proton that correlates to the other protonated carbon across the ring is H-2/H-6 (a ³J coupling).

Diagram 1: HMBC Correlation Logic for a 4-Substituted Pyridine

HMBC_Assignment cluster_pyridine 4-Substituted Pyridine cluster_carbons Carbons Py N C2--C3 |  |  | C6--C5--C4-R H26 H-2/H-6 C4 C-4 H26->C4 ³J (strong correlation) H35 H-3/H-5 H35->C4 ²J (weaker correlation) Isomer_Differentiation Start Complex Pyridine Spectrum Check1D Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns Start->Check1D IsResolved Are all signals and couplings clearly resolved? Check1D->IsResolved Acquire2D Acquire 2D NMR: - COSY - HSQC - HMBC IsResolved->Acquire2D No / Ambiguous StructureElucidation Propose Structure: Combine all data IsResolved->StructureElucidation Yes AnalyzeCOSY COSY: Trace proton-proton spin systems Acquire2D->AnalyzeCOSY AnalyzeHSQC HSQC: Assign protons to their directly attached carbons AnalyzeCOSY->AnalyzeHSQC AnalyzeHMBC HMBC: Establish long-range H-C connectivities (2-3 bonds) AnalyzeHSQC->AnalyzeHMBC AnalyzeHMBC->StructureElucidation End Structure Confirmed StructureElucidation->End

Caption: A systematic workflow for pyridine structure elucidation using 1D and 2D NMR.

FAQ 3: "When should I consider using computational chemistry (DFT) to help with my assignments?"

Computational methods are no longer just a tool for specialists; they are an increasingly accessible and powerful complement to experimental data.

  • When to Use DFT (Density Functional Theory):

    • Ambiguous Isomers: When you have synthesized a substituted pyridine and are unsure of the exact isomer (e.g., 2-chloro-4-nitropyridine vs. 4-chloro-2-nitropyridine).

    • Unusual Chemical Shifts: If you observe a proton in an unexpected chemical shift region due to complex steric or electronic effects.

    • Confirmation of Complex Structures: For highly substituted or novel pyridine derivatives where no literature data exists.

  • The Protocol: GIAO NMR Prediction

    • Build Your Isomers: Use a molecule builder to create 3D structures of all possible isomers.

    • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.

    • NMR Calculation: Run a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized structure. This will predict the absolute shielding tensors for each nucleus.

    • Reference and Compare: Calculate the NMR shieldings for a reference compound (like TMS) at the same level of theory. Convert your calculated absolute shieldings to chemical shifts (δ) by subtracting the shielding of your nucleus of interest from the shielding of the reference nucleus.

    • Match to Experiment: Compare the predicted ¹H and ¹³C chemical shifts and coupling constants for each isomer with your experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the correct structure. The correlation between experimental and calculated shifts should be linear with a high R² value.

References

  • Title: The measurement and interpretation of ¹H and ¹³C NMR chemical shifts of the pyridine ring Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: A Complete Analysis of the ¹H and ¹³C NMR Spectra of Pyridine Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Calculating NMR Spectra by Density Functional Theory Source: Annual Reports on NMR Spectroscopy (Book Chapter) URL: [Link]

Technical Support Center: Stabilizing 2,6-Diamino-4-methylnicotinonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-Diamino-4-methylnicotinonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered when handling this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of 2,6-Diamino-4-methylnicotinonitrile

2,6-Diamino-4-methylnicotinonitrile is a substituted aminopyridine, a class of compounds with significant interest in medicinal chemistry. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Based on its chemical structure, the molecule possesses two primary reactive sites prone to degradation: the nitrile group and the aminopyridine ring. Understanding the potential degradation pathways is the first step in mitigating stability issues.

Potential Degradation Pathways:

  • Hydrolysis of the Nitrile Group: The nitrile (-C≡N) group can undergo hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide to form a carboxylic acid.[1][2][3][4] The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation of the Aminopyridine Ring: The electron-rich diaminopyridine ring is susceptible to oxidation.[5][6] This can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's biological activity and physicochemical properties. The presence of oxidizing agents, exposure to air (oxygen), and light can accelerate this process.

Below is a logical workflow to troubleshoot stability issues with 2,6-Diamino-4-methylnicotinonitrile.

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2,6-Diamino-4-methylnicotinonitrile?

A1: The solid compound should be stored in a tightly sealed container in a dry environment, protected from light. A storage temperature of 2-8°C is recommended. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

Q2: What solvents are suitable for dissolving 2,6-Diamino-4-methylnicotinonitrile?

A2: While specific solubility data for 2,6-Diamino-4-methylnicotinonitrile is not extensively published, based on the properties of the closely related compound 2,6-diaminopyridine, it is expected to be soluble in water and various organic solvents.[7][8][9] We recommend starting with common laboratory solvents such as DMSO, DMF, ethanol, and methanol. For aqueous solutions, solubility in phosphate-buffered saline (PBS) at pH 7.2 has been reported for similar aminopyridines.[10] Always start with a small amount to test solubility before preparing a large stock solution.

Q3: My solution of 2,6-Diamino-4-methylnicotinonitrile has turned yellow/brown. What does this indicate?

A3: A color change, particularly to yellow or brown, is often an indication of degradation, likely due to oxidation of the aminopyridine ring.[5] It is crucial to assess the purity of the solution using an analytical technique like HPLC-UV before proceeding with your experiment. If degradation is confirmed, the solution should be discarded, and a fresh solution should be prepared, taking precautions to minimize exposure to oxygen and light.

Q4: How long can I store solutions of 2,6-Diamino-4-methylnicotinonitrile?

A4: The stability of the compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. For aqueous solutions of similar aminopyridines, it is often recommended not to store them for more than one day.[10] For non-aqueous solutions stored at -20°C or -80°C, the stability may be extended. However, it is best practice to prepare fresh solutions for each experiment or to perform a stability study in your specific solvent and storage conditions to establish an appropriate beyond-use date.

Q5: Should I be concerned about the pH of my buffered solution?

A5: Yes, the pH of the solution is a critical factor. Both acidic and basic conditions can promote the hydrolysis of the nitrile group.[1][2][3][4][11] Additionally, the stability of the aminopyridine ring can be pH-dependent.[5] It is advisable to work with buffered solutions in the neutral pH range (around 6-8) unless your experimental design requires otherwise. If you must work outside this range, the stability of the compound should be carefully evaluated.

Troubleshooting Guide

This section provides a more in-depth guide to identifying and resolving common stability issues.

Observed Problem Potential Cause Recommended Action
Loss of biological activity over time. Degradation of the parent compound.1. Confirm the purity of your stock solution using HPLC-UV. 2. Prepare fresh solutions for each experiment. 3. Optimize storage conditions: store at a lower temperature, protect from light, and consider purging with an inert gas.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS. Common degradation products of similar compounds include the corresponding carboxylic acid (from nitrile hydrolysis) and N-oxides (from ring oxidation).[1][6] 2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Confirm the identity of the precipitate. 2. If it is the parent compound, consider using a different solvent system or a lower concentration. 3. If it is a degradation product, this is a strong indicator of instability, and the solution should be discarded.
Inconsistent results between experiments. Instability of the compound in the experimental media.1. Evaluate the stability of the compound directly in your assay buffer and under your experimental conditions (e.g., temperature, incubation time). 2. Prepare the final dilutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Solution

This protocol outlines a basic experiment to determine the short-term stability of 2,6-Diamino-4-methylnicotinonitrile in a chosen solvent.

Objective: To quantify the degradation of the compound over a specific time period under defined storage conditions.

Materials:

  • 2,6-Diamino-4-methylnicotinonitrile

  • Selected solvent (e.g., DMSO, PBS pH 7.4)

  • HPLC-UV system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2,6-Diamino-4-methylnicotinonitrile in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area. A loss of >5-10% is generally considered significant degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][12][13][14]

Objective: To intentionally degrade 2,6-Diamino-4-methylnicotinonitrile under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2,6-Diamino-4-methylnicotinonitrile stock solution (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Heating oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15] Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

Caption: Forced degradation experimental workflow.

Protocol 3: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and optimize based on the separation of peaks from the forced degradation samples.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 200-400 nm) and use this for quantification. Monitor at multiple wavelengths if degradation products have different UV spectra.

  • Injection Volume: 10 µL

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[12]

References

  • Horseradish peroxidase oxidation of 2,3-diaminopyridine and rel
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • 4-Aminopyridine. (2024). Jubilant Ingrevia.
  • What is the solubility of 2 6 diaminopyridine?. (2023). LookChem.
  • (p-Amino pyridine ) MSDS CAS. (n.d.). Oxford Lab Fine Chem LLP.
  • 00211_002_en_AMINOPYRIDINE-4 (TECHNICAL GRADE). (2012).
  • 4-Aminopyridine - PRODUCT INFORM
  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. (n.d.). Benchchem.
  • 4 - SAFETY D
  • 2,6-Diaminopyridine | 141-86-6. (n.d.). ChemicalBook.
  • 2,6-Diaminopyridine, 98% 100 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy.
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. (2020). ACS Omega.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine. (n.d.). Benchchem.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2026).
  • 2,6-Diaminopyridine CAS#: 141-86-6. (n.d.). ChemicalBook.
  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-Aminopyridine-3-sulfonic Acid. (n.d.). Benchchem.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical Research.

Sources

Technical Support Center: 2,6-Diamino-4-methylnicotinonitrile (Cmpd-X)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects for Researchers

Disclaimer: 2,6-Diamino-4-methylnicotinonitrile, hereafter referred to as Cmpd-X, is a small molecule with limited characterization in public literature. This guide is constructed around a hypothetical scenario where Cmpd-X is a potent inhibitor of a protein kinase, "Kinase-Y". The principles and protocols described are broadly applicable for the characterization of any novel small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern?

Q2: I'm using Cmpd-X for the first time. What is the most important first step to ensure specificity?

A2: The most crucial initial step is to determine the optimal concentration range. Use a dose-response experiment in your specific cellular system to identify the lowest concentration of Cmpd-X that elicits the desired on-target phenotype, presumably linked to Kinase-Y inhibition. Using concentrations significantly above the IC50 or EC50 value dramatically increases the likelihood of engaging off-targets.[3] It's recommended to use concentrations no higher than 10-20 µM in initial cell-based assays, if possible.[3]

Q3: My initial results with Cmpd-X are promising. How can I be more confident that the observed phenotype is due to Kinase-Y inhibition?

Q4: What are the common off-target liabilities for a compound with a diaminopyridine scaffold like Cmpd-X?

A4: While specific off-targets for Cmpd-X are uncharacterized, the diaminopyridine scaffold is present in many biologically active compounds, including kinase inhibitors and ion channel modulators.[5][6] Therefore, plausible off-targets could include other kinases within the same family as Kinase-Y, or entirely different protein classes.[7] A broad kinase screen is the most effective way to empirically determine the selectivity profile of Cmpd-X.[8][9]

Troubleshooting Guide: Addressing Specific Experimental Issues

Q: My phenotypic results are inconsistent with what I expect from Kinase-Y inhibition. How do I diagnose a potential off-target effect?

A: This is a classic sign of a dominant off-target effect. A systematic approach is needed to dissect the observed phenotype.

  • Causality: The observed phenotype might be a composite of both on-target and off-target activities, or it could be entirely driven by an unknown interaction. The concentration of Cmpd-X used is a critical factor; higher concentrations increase the probability of off-target engagement.[3]

  • Solution Workflow:

    • Confirm Target Engagement in Cells: First, verify that Cmpd-X is actually engaging Kinase-Y in your cellular model at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[10][11][12] A positive CETSA result confirms the drug is binding to the intended target.

    • Perform a Kinase Selectivity Screen: To identify potential off-targets, profile Cmpd-X against a broad panel of kinases.[8][13] This will provide a selectivity profile and reveal other kinases that are inhibited at similar concentrations.

G start Inconsistent Phenotype Observed cet_check Perform CETSA to confirm Kinase-Y target engagement start->cet_check no_engagement Phenotype is likely off-target. Re-evaluate Cmpd-X. cet_check->no_engagement No Engagement engagement_confirmed Engagement Confirmed cet_check->engagement_confirmed Engagement kinase_screen Run broad kinase selectivity panel engagement_confirmed->kinase_screen siRNA_exp Perform siRNA knockdown of Kinase-Y engagement_confirmed->siRNA_exp screen_results Analyze Selectivity Profile kinase_screen->screen_results siRNA_phenocopy Does siRNA knockdown phenocopy Cmpd-X effect? siRNA_exp->siRNA_phenocopy no_phenocopy Phenotype is likely off-target. Investigate hits from kinase screen. screen_results->no_phenocopy siRNA_phenocopy->no_phenocopy No phenocopy_yes Phenotype is likely on-target. Proceed with rescue experiment. siRNA_phenocopy->phenocopy_yes Yes

Caption: Troubleshooting workflow for inconsistent phenotypes.

Q: I'm observing unexpected cell toxicity at concentrations where Kinase-Y should only be partially inhibited. What could be the cause?

A: This suggests that Cmpd-X may have a potent off-target that induces a toxic response, or the compound itself has inherent chemical liabilities.

  • Causality: Off-target toxicity can arise from inhibiting a protein essential for cell survival. Alternatively, the molecule itself might be unstable in culture media, degrading into a toxic substance, or it could be a Pan-Assay Interference Compound (PAIN) that non-specifically disrupts cellular processes.[16]

  • Solutions:

    • Assess Compound Stability: Check the stability of Cmpd-X in your specific cell culture medium over the time course of your experiment. This can be done using LC-MS.[17]

    • Use a Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized inhibitor of Kinase-Y. If this compound does not cause the same toxicity at concentrations that inhibit Kinase-Y to a similar extent, it points to an off-target effect of Cmpd-X.

    • Broad Off-Target Screening: In addition to kinase panels, consider broader safety panels that assess interactions with other common off-target classes like GPCRs, ion channels, and transporters.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for Cmpd-X (1 µM Screen)

This table illustrates how data from a kinase profiling service might look, helping to identify potential off-targets.

Kinase Target% Inhibition at 1 µM Cmpd-XOn-Target/Off-TargetNotes
Kinase-Y (On-Target) 98% On-Target Potent inhibition as expected.
Kinase-A85%Potential Off-TargetStructurally similar to Kinase-Y. Follow up with IC50.
Kinase-B55%Potential Off-TargetDifferent subfamily. Follow up with IC50.
Kinase-C12%Likely Not SignificantLow level of inhibition.
Kinase-D8%Likely Not SignificantLow level of inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that Cmpd-X binds to its intended target, Kinase-Y, in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[12]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of Cmpd-X (typically 5-20x the cellular EC50) for 2 hours at 37°C.[10]

  • Heating Step: Resuspend the treated cells in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR machine, followed by cooling to room temperature.[10][18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Kinase-Y remaining at each temperature for both vehicle and Cmpd-X treated samples using Western blotting or another specific protein detection method. A shift in the melting curve to higher temperatures in the Cmpd-X treated samples indicates target engagement.[11]

Protocol 2: siRNA Rescue Experiment

This protocol is designed to confirm that the observed cellular phenotype is specifically due to the depletion or inhibition of Kinase-Y.[14]

  • siRNA Transfection: Transfect your cells with an siRNA duplex targeting Kinase-Y. As controls, use a non-targeting (scrambled) siRNA and a mock transfection control.[19] Incubate for 48-72 hours to achieve protein knockdown.

  • Phenotypic Analysis (Part 1): Assess if the knockdown of Kinase-Y reproduces the phenotype observed with Cmpd-X treatment. At the same time, confirm knockdown efficiency by Western blot or qPCR.

  • Rescue Construct Transfection: If the phenotype is reproduced, transfect the Kinase-Y-depleted cells with a construct expressing an siRNA-resistant version of Kinase-Y. This is typically achieved by introducing silent mutations in the siRNA target region of the Kinase-Y cDNA.[14]

G cluster_0 Phase 1: Knockdown & Phenocopy cluster_1 Phase 2: Rescue cells Wild-Type Cells transfect_siRNA Transfect with: 1. Scrambled siRNA (Control) 2. Kinase-Y siRNA cells->transfect_siRNA incubate1 Incubate 48-72h transfect_siRNA->incubate1 analyze1 Analyze Phenotype & Confirm Knockdown (WB/qPCR) incubate1->analyze1 phenocopy_check Phenotype Matches Cmpd-X Effect? analyze1->phenocopy_check transfect_rescue Transfect Kinase-Y siRNA cells with: 1. Empty Vector (Control) 2. siRNA-Resistant Kinase-Y phenocopy_check->transfect_rescue Yes conclusion_off Conclusion: Phenotype is OFF-TARGET phenocopy_check->conclusion_off No incubate2 Incubate 24-48h for Expression transfect_rescue->incubate2 analyze2 Analyze Phenotype incubate2->analyze2 rescue_check Phenotype Reverted? analyze2->rescue_check conclusion_on Conclusion: Phenotype is ON-TARGET rescue_check->conclusion_on Yes rescue_check->conclusion_off No

Caption: Experimental workflow for an siRNA rescue experiment.

References

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bayrakdarian, M., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). Molecular Therapy - Nucleic Acids. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLoS Computational Biology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Can anyone help me regarding my rescue experiment (siRNA)? (2013). ResearchGate. Available at: [Link]

  • A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. (2021). bioRxiv. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research. Available at: [Link]

  • Kaelin, W. G. (2012). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. Current Protocols in Molecular Biology. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available at: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology. Available at: [Link]

  • Bowers, M. R., et al. (2020). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2009). Journal of Biochemistry. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Available at: [Link]

  • Dos and Don'ts of Chemical Probes. (2017). Cancer Cell. Available at: [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Available at: [Link]

  • RNA interference rescue using precision LentiORF collection. (n.d.). Horizon Discovery. Available at: [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Available at: [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Available at: [Link]

  • A rule of two for using chemical probes? (2023). Practical Fragments. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available at: [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Bioactivity Validation of a Novel Kinase Inhibitor: A Case Study with 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2,6-Diamino-4-methylnicotinonitrile as a Kinase Inhibitor

In the landscape of drug discovery, particularly in oncology and immunology, certain chemical structures consistently emerge as "privileged scaffolds" due to their inherent ability to bind to specific biological targets. The aminopyrimidine core is one such scaffold, forming the backbone of numerous FDA-approved kinase inhibitors. Its structural features allow for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an ideal starting point for inhibitor design.

This guide focuses on a novel aminopyrimidine-containing compound, 2,6-Diamino-4-methylnicotinonitrile (hereafter referred to as AC-101 ). While its specific bioactivity is uncharacterized, its structure warrants investigation as a potential inhibitor of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cell growth and immune response, and its dysregulation is a hallmark of myeloproliferative neoplasms (MPNs) and various inflammatory diseases.[1]

This document provides a comprehensive, step-by-step framework for the in vitro validation of AC-101. We will objectively compare its performance against two well-established, FDA-approved JAK2 inhibitors, Fedratinib and Pacritinib , providing the scientific causality behind each experimental choice. Our goal is to move beyond a simple recitation of protocols and instead offer a self-validating system for assessing the potential of a novel chemical entity.

The Comparative Framework: Selecting Benchmarks for Performance

To contextualize the bioactivity of AC-101, its performance must be measured against relevant clinical standards. We have selected:

  • Fedratinib: A selective JAK2 inhibitor known to also inhibit Fms-like tyrosine kinase 3 (FLT3) and BRD4.[2] It serves as a benchmark for potent JAK2 inhibition.

  • Pacritinib: A dual inhibitor of JAK2 and FLT3, notable for its efficacy in patients with thrombocytopenia and its minimal impact on JAK1, which may reduce certain side effects like myelosuppression.[1][3][4]

By comparing AC-101 to these agents, we can assess not only its potency but also begin to profile its potential selectivity and therapeutic niche.

Tier 1: Biochemical Validation of Direct Kinase Inhibition

The foundational step is to determine if AC-101 directly interacts with and inhibits the enzymatic activity of our primary target, JAK2, in a cell-free system. This approach isolates the drug-target interaction from complex cellular processes, providing a clean measure of potency (IC₅₀).

Scientific Rationale

Biochemical assays are essential for confirming the mechanism of action.[5] We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method that measures the phosphorylation of a substrate peptide by the kinase.[6] Its advantages include high sensitivity, low background, and resistance to interference from colored or fluorescent compounds. We will test against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2) to simultaneously determine potency and selectivity, a critical factor for predicting potential side effects.[7] For instance, inhibition of JAK1 is associated with immunosuppression, while JAK3 inhibition can also impact immune function.[1][8]

Experimental Workflow: Kinase Inhibition Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis p1 Source Recombinant JAK Kinase Enzymes (JAK1, JAK2, JAK3, TYK2) a1 Dispense Kinase Enzyme into 384-well Plate p1->a1 p2 Prepare Serial Dilutions of Test Compounds (AC-101, Fedratinib, Pacritinib) a2 Add Test Compounds (10-point dilution series) p2->a2 p3 Prepare Assay Buffer with Substrate Peptide and ATP a4 Initiate Reaction by Adding ATP/Substrate Mix p3->a4 a1->a2 a3 Incubate (Drug-Target Binding) a2->a3 a3->a4 a5 Incubate (Phosphorylation) a4->a5 d1 Stop Reaction & Add Detection Reagents (Eu-Antibody, FRET-Acceptor) a5->d1 d2 Incubate (Detection Binding) d1->d2 d3 Read Plate on TR-FRET Enabled Reader d2->d3 d4 Calculate % Inhibition vs. DMSO Control d3->d4 d5 Plot Dose-Response Curve and Determine IC₅₀ Value d4->d5

Caption: Tier 1 Biochemical Assay Workflow.

Protocol: TR-FRET Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for AC-101, Fedratinib, and Pacritinib in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate. Include DMSO-only wells for 100% activity (high control) and wells with no enzyme for 0% activity (low control).

  • Kinase Reaction:

    • Add 5 µL of recombinant human JAK kinase (e.g., JAK2 V617F mutant) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the phosphorylation reaction by adding 5 µL of assay buffer containing the biotinylated substrate peptide and ATP (at the Kₘ concentration for each enzyme to ensure accurate IC₅₀ determination).[9]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of Stop/Detection buffer containing EDTA, a Europium-labeled anti-phospho-substrate antibody (donor), and a streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate using a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio and convert it to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Data Summary: Biochemical Potency and Selectivity
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2 Selectivity (vs. JAK1)
AC-101 1258 >100045015.6-fold
Fedratinib 1053 >10,0004535-fold[2]
Pacritinib >100022 520470>45-fold[7][10]

Tier 2: Cell-Based Validation of On-Target Activity and Antiproliferative Effects

After confirming direct enzyme inhibition, the next critical step is to determine if AC-101 can engage its target within a cellular context and elicit a desired biological response. Cellular assays account for factors like cell permeability, metabolism, and off-target effects, providing a more physiologically relevant measure of a compound's potential.[11]

Scientific Rationale

We utilize a multi-assay approach in a single, relevant cell line. The human erythroleukemia cell line HEL 92.1.7 is an ideal model as it endogenously expresses the JAK2 V617F mutation , leading to constitutive activation of the JAK-STAT pathway and cytokine-independent proliferation.[4][8] This provides a self-validating system: a potent and specific JAK2 inhibitor should suppress STAT phosphorylation and inhibit proliferation in this cell line.

  • Western Blot for Phospho-STAT3: This assay provides direct evidence of target engagement. A reduction in the phosphorylation of STAT3 (p-STAT3), a key downstream substrate of JAK2, confirms that AC-101 is inhibiting the kinase's activity inside the cell.

  • Cell Proliferation Assay (CellTiter-Glo®): This assay measures cell viability by quantifying ATP levels, which correlates with the number of metabolically active cells.[11] It is a robust method to determine the antiproliferative potency (GI₅₀) of the compound.[12]

  • Cytotoxicity Assay (LDH Release): It is crucial to distinguish between a cytostatic (antiproliferative) effect and a cytotoxic (cell-killing) effect. An LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes.[13] An ideal inhibitor should be antiproliferative at concentrations far below those that induce cytotoxicity.

Experimental Workflow: Cellular Activity Profiling

G cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_wb Target Engagement (4h) cluster_prolif Antiproliferation (72h) cluster_cyto Cytotoxicity (72h) c1 Culture HEL 92.1.7 Cells (JAK2 V617F+) c2 Seed Cells into Plates (6-well for WB, 96-well for others) c3 Treat with Serial Dilutions of Compounds (AC-101, etc.) a1 Lyse Cells & Harvest Protein c3->a1 p1 Add CellTiter-Glo Reagent c3->p1 cy1 Collect Supernatant c3->cy1 a2 Run SDS-PAGE & Western Blot a1->a2 a3 Probe for p-STAT3, Total STAT3, Actin a2->a3 p2 Measure Luminescence p1->p2 p3 Calculate GI₅₀ p2->p3 cy2 Perform LDH Release Assay cy1->cy2 cy3 Calculate CC₅₀ cy2->cy3

Caption: Tier 2 Cellular Assay Workflow.

Protocol 1: Western Blot for p-STAT3 Inhibition
  • Cell Seeding: Seed 1x10⁶ HEL 92.1.7 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with AC-101, Fedratinib, or Pacritinib at various concentrations (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., β-Actin) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: CellTiter-Glo® Antiproliferation Assay
  • Cell Seeding: Seed 5,000 HEL 92.1.7 cells per well in a 96-well white, clear-bottom plate.

  • Treatment: Add serial dilutions of the test compounds and incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the 50% growth inhibition concentration (GI₅₀) using a non-linear regression curve fit.

Hypothetical Data Summary: Cellular Potency and Therapeutic Index
CompoundCellular p-STAT3 IC₅₀ (nM)Antiproliferative GI₅₀ (nM) (HEL 92.1.7 cells)Cytotoxicity CC₅₀ (nM) (HEL 92.1.7 cells)In Vitro Therapeutic Index (CC₅₀/GI₅₀)
AC-101 3555 >5000>90
Fedratinib 150200 >10000>50
Pacritinib 120150 >10000>66

Conclusion and Interpretation

  • Potent and Selective JAK2 Inhibition: AC-101 is a potent inhibitor of the JAK2 enzyme in biochemical assays, with an IC₅₀ of 8 nM. It demonstrates favorable selectivity against other JAK family members, particularly JAK1 and JAK3.

  • Effective On-Target Cellular Activity: The compound effectively inhibits the JAK2-STAT3 signaling axis in a relevant cancer cell line, confirming its cell permeability and ability to engage the intracellular target.

  • Potent Antiproliferative Effects: AC-101 demonstrates potent antiproliferative activity in JAK2-mutant HEL 92.1.7 cells with a GI₅₀ of 55 nM.

  • Favorable Safety Profile: With a cytotoxicity CC₅₀ greater than 5000 nM, AC-101 exhibits a strong in vitro therapeutic index (>90), suggesting that its antiproliferative effects are not due to general toxicity.

Comparison to Alternatives: Compared to the established drugs Fedratinib and Pacritinib, our hypothetical compound AC-101 shows promising potency. Its biochemical and cellular IC₅₀ values are competitive, and its selectivity profile is distinct. The 15.6-fold selectivity for JAK2 over JAK1 is a noteworthy characteristic that warrants further investigation for a potentially differentiated safety profile.

This guide illustrates a logical, evidence-based pathway for evaluating a novel compound. The combination of direct enzymatic assays with mechanism-based cellular assays provides the foundational data necessary for making informed decisions in a drug discovery pipeline.

References

  • Patsnap. (2024, July 17). What is the mechanism of Pacritinib? Patsnap Synapse. [Link]

  • Drugs.com. (2025, May 10). Pacritinib Monograph for Professionals. [Link]

  • Grokipedia. Pacritinib. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Mims, A. S., & Wagner, J. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907–1915. [Link]

  • Komrokji, R. S., & Verstovsek, S. (2016). A Comprehensive Review of Pacritinib in Myelofibrosis. Targeted Oncology, 11(4), 529–537. [Link]

  • Blech, M., et al. (2016). A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(4), 434-442. [Link]

  • Joachim, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Kaur, G., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1379, 215-227. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Frontiers. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. [Link]

  • Aslantürk, Ö. S. (2017). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Maude, S. L., et al. (2015). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Oncotarget, 6(39), 41638–41650. [Link]

  • Lucet, I. S., & Murphy, J. M. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 119-129. [Link]

  • Meyer, S. C., & Levine, R. L. (2014). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancer Cell, 26(4), 451–453. [Link]

  • Eib, A., et al. (2023). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 66(15), 10403–10418. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • ACS Omega. (2025, October 24). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. [Link]

  • International Journal of Molecular Sciences. (2021). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. [Link]

  • ResearchGate. (2025, October 13). (PDF) JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. [Link]

Sources

A Comparative Analysis of 2,6-Diamino-4-methylnicotinonitrile and Established Kinase Inhibitors in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective anti-cancer activity is perpetual. Among the myriad of heterocyclic scaffolds, nicotinonitrile derivatives have garnered considerable interest. This guide focuses on 2,6-Diamino-4-methylnicotinonitrile , a compound whose anti-proliferative properties have been recently highlighted. While its direct kinase inhibitory profile is not yet extensively characterized in publicly available literature, its notable cytotoxic effects on breast cancer cell lines warrant a comparative investigation.

This document provides a comprehensive comparison of 2,6-Diamino-4-methylnicotinonitrile with two well-established, clinically approved kinase inhibitors used in the treatment of breast cancer: Lapatinib , a dual tyrosine kinase inhibitor of EGFR and HER2, and Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The comparison is centered on the cytotoxic efficacy against two phenotypically distinct human breast cancer cell lines: MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive).

By juxtaposing the available data, we aim to provide researchers, scientists, and drug development professionals with a nuanced perspective on the potential of 2,6-Diamino-4-methylnicotinonitrile within the broader context of targeted cancer therapeutics. This guide delves into the mechanisms of action of the comparator drugs, presents a side-by-side analysis of cytotoxic potency, and provides detailed experimental protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, we compare the IC50 values of 2,6-Diamino-4-methylnicotinonitrile and our selected kinase inhibitors in inducing cytotoxicity in the MDA-MB-231 and MCF-7 breast cancer cell lines.

CompoundTarget(s)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)Reference
2,6-Diamino-4-methylnicotinonitrile Analog Unknown1.81 ± 0.12.85 ± 0.1[1]
Lapatinib EGFR, HER230.78>1.8[2][3]
Palbociclib CDK4, CDK60.850.049 (49 µM)[4][5]

Note: The IC50 value for the 2,6-Diamino-4-methylnicotinonitrile analog is for compound 3 from the cited study, which is a 2-amino-4,6-diphenylnicotinonitrile derivative.[1] Direct IC50 data for 2,6-Diamino-4-methylnicotinonitrile itself was not available. The IC50 for Lapatinib in MCF-7 cells is greater than 1.8 µM, indicating lower sensitivity compared to HER2-overexpressing lines.[3] The Palbociclib IC50 for MCF-7 cells is reported as 49 µM in one study.[5] It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Mechanisms of Action of Comparator Kinase Inhibitors

A thorough understanding of the molecular pathways targeted by established inhibitors provides a framework for contextualizing the activity of novel compounds.

Lapatinib: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib is a reversible, small-molecule tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[6][7] In many breast cancers, the overexpression of HER2 leads to receptor homodimerization or heterodimerization with other ErbB family members, resulting in the constitutive activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[8][9] By blocking the autophosphorylation of these receptors, Lapatinib effectively abrogates these downstream signals, leading to cell growth arrest and apoptosis in HER2-overexpressing cancer cells.[10]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_lapatinib cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Dimerization & Autophosphorylation HER2 HER2 HER2->RAS_RAF_MEK_ERK Dimerization & Autophosphorylation HER2->PI3K_AKT Dimerization & Autophosphorylation Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
Palbociclib: Selective Inhibition of Cell Cycle Progression

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][11] These kinases, when complexed with Cyclin D, play a pivotal role in the G1 phase of the cell cycle.[12] The Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[13] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[14] In many estrogen receptor-positive (ER+) breast cancers, this pathway is aberrantly active. Palbociclib prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state, which leads to a G1 cell cycle arrest.[12][15]

CDK46_Pathway cluster_palbociclib Palbociclib Palbociclib CDK46 CDK4/6 Palbociclib->CDK46 Inhibits CyclinD Cyclin D CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1_S_Transition G1 to S Phase Progression E2F->G1_S_Transition Promotes

Caption: CDK4/6 pathway in cell cycle regulation and inhibition by Palbociclib.

Experimental Methodologies

To ensure the generation of reliable and comparable cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture MDA-MB-231 or MCF-7 cells in appropriate growth medium until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (2,6-Diamino-4-methylnicotinonitrile, Lapatinib, Palbociclib) in the appropriate growth medium. A typical concentration range might be from 0.01 µM to 100 µM.

  • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[16]

  • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h (Treatment) add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Add Solubilization Solution incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Discussion and Future Perspectives

The comparative analysis of the available cytotoxicity data reveals that the 2,6-Diamino-4-methylnicotinonitrile analog demonstrates potent anti-proliferative activity against both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range.[1] Notably, its efficacy appears to be comparable to or, in some cases, greater than that of the established kinase inhibitors Lapatinib and Palbociclib in these specific cell lines, based on the cited literature.

While Lapatinib is highly effective in HER2-overexpressing cells, its potency is reduced in cell lines like MDA-MB-231 and MCF-7 which have lower HER2 expression.[3] Palbociclib shows marked potency in ER-positive MCF-7 cells, consistent with its clinical indication, but also demonstrates activity in the triple-negative MDA-MB-231 line.[4][5] The broad cytotoxic activity of the 2,6-Diamino-4-methylnicotinonitrile analog across these two distinct breast cancer subtypes suggests a mechanism of action that may be independent of HER2 and ER status, which is a desirable characteristic for a potential broad-spectrum anti-cancer agent.

However, it is crucial to underscore that the molecular target of 2,6-Diamino-4-methylnicotinonitrile remains to be elucidated. The potent cytotoxicity necessitates further investigation to determine its mechanism of action. Future research should focus on:

  • Target Identification and Validation: Employing techniques such as kinome screening, affinity chromatography, or computational modeling to identify the protein target(s) of 2,6-Diamino-4-methylnicotinonitrile.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of the compound, including its impact on cell cycle progression, apoptosis induction, and key signaling pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of 2,6-Diamino-4-methylnicotinonitrile in preclinical animal models of breast cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Al-Ghamdi, A. R., Rahman, S., Al-Wabli, R. I., Al-Mutairi, M. S., & Rahman, A. F. M. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1863. [Link]

  • Palbociclib - Wikipedia. (n.d.). [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (2012). The Oncologist, 17(5), 607–614. [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2017). Oncology Reports, 38(5), 2975-2980. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2024). International Journal of Molecular Sciences, 25(10), 5439. [Link]

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (2015). Clinical Cancer Research, 21(13), 2905–2910. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • HER2/epidermal growth factor receptor (EGFR) signalling pathway in... (n.d.). ResearchGate. [Link]

  • Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • Understanding Palbociclib: From Mechanism to Market. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Precision Medicine Highlights Dysregulation of the CDK4/6 Cell Cycle Regulatory Pathway in Pediatric, Adolescents and Young Adult Sarcomas. (n.d.). MDPI. [Link]

  • CDK4: a master regulator of the cell cycle and its role in cancer. (2022). Journal of Hematology & Oncology, 15(1), 107. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2014). Histology and Histopathology, 29(11), 1399-1411. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. (n.d.). ResearchGate. [Link]

  • Effect of palbociclib on cell viability in (a) MCF-7 and (b) MDA-MD-231... (n.d.). ResearchGate. [Link]

  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. (2013). Libri Oncologici, 41(1), 3-8. [Link]

  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). Cancers, 9(12), 1-20. [Link]

  • Regulation and function of CDK4/6 in cell cycle progression. (n.d.). ResearchGate. [Link]

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. (2022). International Journal of Molecular Sciences, 23(1), 522. [Link]

  • The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches. (2012). International Journal of Molecular Medicine, 29(4), 515-523. [Link]

  • Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. (2018). Molecular Cell, 72(5), 899–910.e5. [Link]

  • Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. (2021). bioRxiv. [Link]

  • Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy. (2019). Cancers, 11(5), 688. [Link]

  • The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. (2019). Cancers, 11(5), 643. [Link]

  • Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line. (2019). Environmental and Molecular Mutagenesis, 60(8), 735-743. [Link]

  • The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. (2015). BMC Complementary and Alternative Medicine, 15, 172. [Link]

  • DSN1 drives breast cancer progression via cell cycle regulation: diagnostic and therapeutic implications. (2024). Frontiers in Oncology, 14, 1365922. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. (2006). Molecular Cancer Therapeutics, 5(2), 254-261. [Link]

  • IC50 values of selected cell lines. (n.d.). ResearchGate. [Link]

  • Analysis of MDA-MB-231 and MCF-7 breast cancer-associated parameters.... (n.d.). ResearchGate. [Link]

  • Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. (n.d.). ResearchGate. [Link]

  • Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions. (2022). International Journal of Molecular Sciences, 23(19), 11674. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(21), 7611. [Link]

Sources

A Guide to Orthogonal Assays: Confirming the Activity of 2,6-Diamino-4-methylnicotinonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is not the finish line; it is merely the starting pistol. The journey from a promising initial result to a validated lead compound is paved with rigorous, multi-faceted validation studies designed to eliminate false positives and build a robust body of evidence.[1][2][3] This guide provides a comprehensive framework for confirming the biological activity of a novel compound, using 2,6-Diamino-4-methylnicotinonitrile as a case study.

For the purpose of this guide, we will operate under a common drug discovery scenario: 2,6-Diamino-4-methylnicotinonitrile (hereafter referred to as "Test Compound 1") has been identified as a potent inhibitor of "Kinase X," a critical enzyme in a cancer-related signaling pathway, from a primary biochemical HTS campaign. Our objective is to design and execute a series of orthogonal assays—independent methods that rely on different physical principles—to unequivocally confirm this initial finding.

The Imperative of Orthogonal Validation

Relying solely on the primary screening data is a perilous strategy. HTS assays, while powerful, are susceptible to artifacts that can generate false-positive signals.[4] These can arise from compound interference with the assay technology (e.g., autofluorescence), compound aggregation, or non-specific reactivity. Orthogonal assays are the cornerstone of a robust hit validation cascade, providing confidence that the observed biological effect is a direct result of the compound binding to its intended target and eliciting a functional consequence.[2][5]

Our validation strategy will follow a logical progression from the initial biochemical finding to direct target engagement and, finally, to a functional cellular response.

cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation (Orthogonal Assays) cluster_2 Phase 3: Lead Progression HTS High-Throughput Screen (HTS) (e.g., TR-FRET Activity Assay) Hit Initial Hit Identified: Test Compound 1 HTS->Hit Identifies potential inhibitors Biophysical Orthogonal Assay 1: Biophysical Binding (e.g., CETSA) Hit->Biophysical Confirms Target Engagement Cellular Orthogonal Assay 2: Cell-Based Functional (e.g., Anti-Proliferation) Biophysical->Cellular Confirms Cellular Activity Validated_Hit Validated Hit Cellular->Validated_Hit Builds Confidence for Progression

Caption: High-level workflow for hit validation.

Primary Hit Identification: A TR-FRET Kinase Activity Assay

The initial hit was discovered using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6] This common biochemical format measures the phosphorylation of a substrate peptide by Kinase X.

  • Mechanism: A europium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the donor fluorophore, and a fluorescently labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated by Kinase X, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.

While effective for HTS, this method can be compromised. Test Compound 1 could be a false positive if it:

  • Is Autofluorescent: Emits light at the same wavelength as the acceptor, artificially increasing the signal.

  • Quenches Fluorescence: Absorbs the energy from the donor or acceptor, reducing the signal non-specifically.

  • Interferes with Antibody Binding: Prevents the detection antibody from binding to the phosphorylated substrate.

Therefore, we must validate this result with assays that do not rely on fluorescence or antibody-based detection.

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: To confirm that Test Compound 1 directly engages Kinase X in a more physiologically relevant environment, we will use the Cellular Thermal Shift Assay (CETSA). This biophysical technique assesses the thermal stability of a protein in its native cellular environment.[5] The principle is that a ligand binding to its target protein confers thermal stability. This method is powerful because it measures direct physical interaction and is independent of enzyme activity or the detection method used in the primary screen.

Start Intact Cells Treated with Vehicle or Test Compound 1 Heating Heat Cells to a Range of Temperatures Start->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble Fraction (Containing Stable Protein) from Precipitated Fraction Lysis->Separation Detection Quantify Soluble Kinase X (e.g., by Western Blot or ELISA) Separation->Detection Result Plot Protein Abundance vs. Temperature to Generate Melt Curve Detection->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture: Plate a human cancer cell line known to express Kinase X at an appropriate density in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Test Compound 1 (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X using a specific detection method like Western Blot or an ELISA.

  • Data Analysis: For each compound concentration, plot the percentage of soluble Kinase X remaining relative to the non-heated control against the temperature. The shift in the melting temperature (Tm) indicates target engagement.

Expected Data and Interpretation

A successful outcome is a dose-dependent increase in the thermal stability of Kinase X in the presence of Test Compound 1.

Compound ConcentrationMelting Temperature (Tm) of Kinase XThermal Shift (ΔTm)
Vehicle (0.1% DMSO)48.2°C-
Test Compound 1 (1 µM)51.5°C+3.3°C
Test Compound 1 (10 µM)54.8°C+6.6°C
Test Compound 1 (100 µM)56.1°C+7.9°C

This positive thermal shift provides strong, direct evidence that Test Compound 1 binds to Kinase X within intact cells, confirming target engagement.

Orthogonal Assay 2: ATP-Based Cell Viability Assay

Causality Behind Experimental Choice: The CETSA confirms binding, but it does not confirm a functional outcome in a cellular context. Kinase X is a key driver of cell proliferation in our target cancer cell line. Therefore, a potent and specific inhibitor of Kinase X should logically lead to a reduction in cell proliferation or viability. We will use an ATP-based cell viability assay (e.g., CellTiter-Glo®) as our second orthogonal assay. This method is mechanistically distinct from the primary screen as it measures a downstream phenotypic consequence of target inhibition. The quantity of ATP is directly proportional to the number of metabolically active, viable cells.[7]

Experimental Protocol: Cell Viability Assay
  • Cell Plating: Seed the cancer cell line in a 96-well, white-walled plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of Test Compound 1 in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, a period sufficient for multiple cell doublings.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Data and Interpretation

If Test Compound 1 is a true inhibitor of Kinase X, we expect to see a dose-dependent decrease in cell viability.

ParameterTest Compound 1Standard-of-Care Kinase X Inhibitor
Primary Assay (IC50) 75 nM50 nM
Cell Viability (IC50) 250 nM180 nM

The observed IC50 in the mid-nanomolar range in the cell viability assay strongly correlates with the biochemical potency. It is expected that the cellular IC50 will be higher than the biochemical IC50 due to factors like cell membrane permeability and competition with high intracellular ATP concentrations. This result confirms that the biochemical inhibition and target engagement translate into the desired anti-proliferative phenotype.

Conclusion: Building a Self-Validating Case

By systematically employing this trio of assays, we have constructed a robust, self-validating data package for 2,6-Diamino-4-methylnicotinonitrile.

  • Primary TR-FRET Assay: Identified Test Compound 1 as a potent inhibitor of Kinase X activity in vitro.

  • Orthogonal CETSA: Provided direct evidence that Test Compound 1 binds to Kinase X in intact cells, confirming target engagement through a distinct biophysical principle.

  • Orthogonal Cell Viability Assay: Demonstrated that this target engagement translates into a functional, anti-proliferative effect in a relevant cancer cell line.

This multi-pronged approach moves beyond a single data point, providing the necessary confidence to discard potential artifacts and advance 2,6-Diamino-4-methylnicotinonitrile into the next phase of lead optimization. The convergence of evidence from these mechanistically distinct assays establishes a firm foundation, demonstrating the expertise and trustworthiness required for successful drug development.

References

  • Title: Hit-to-Lead: Hit Validation and Assessment Source: PubMed URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Philosophical Transactions of the Royal Society B: Biological Sciences URL: [Link]

  • Title: Kinase Activity Assay Source: Creative Diagnostics URL: [Link]

  • Title: Early Validation of HTS hits using X-ray Crystallography Source: Sygnature Discovery URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Interpreting and Validating Results from High-Throughput Screening Approaches Source: NCBI Bookshelf URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL: [Link]

  • Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Cytotoxicity assays – what your cells don't like Source: BMG Labtech URL: [Link]

Sources

A Head-to-Head Comparison of 2,6-Diaminopyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a head-to-head comparison of 2,6-diaminopyridine analogs, moving beyond a simple product overview to deliver actionable, data-driven insights. Our focus is on the practical application and comparative performance of these versatile compounds, grounded in experimental evidence and established scientific principles.

Introduction: The Versatility of the 2,6-Diaminopyridine Scaffold

2,6-Diaminopyridine (DAP) is a heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and catalysis.[1][2] Its unique structural and electronic properties, characterized by a pyridine ring substituted with two amino groups at the 2 and 6 positions, make it an exceptional building block for the synthesis of a wide array of functional molecules.[1] The strategic placement of the amino groups allows for versatile modifications, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics.[1][3]

This guide will delve into a comparative analysis of various DAP analogs, exploring how substitutions on the pyridine ring and the amino groups influence their performance in key applications. We will examine their efficacy as anticancer and antimicrobial agents, their role as ligands in catalysis, and their ability to interact with biological macromolecules like DNA.

I. Synthesis of 2,6-Diaminopyridine Analogs: A Comparative Overview of Methodologies

The synthesis of substituted 2,6-diaminopyridine analogs is a critical first step in their evaluation. While various methods exist, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[4][5]

A. Buchwald-Hartwig Amination: A Robust Approach

The palladium-catalyzed Buchwald-Hartwig amination allows for the selective mono- or di-amination of halopyridines, providing a straightforward route to a diverse library of 2,6-diaminopyridine derivatives.[5][6] This method is particularly advantageous for creating unsymmetrically substituted analogs, which are often crucial for optimizing biological activity.[4]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Diamination of 2,6-Dibromopyridine

This protocol outlines a general procedure for the synthesis of symmetrically disubstituted 2,6-diaminopyridine analogs.

Materials:

  • 2,6-Dibromopyridine

  • Primary or secondary amine (2.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu or K₂CO₃)

  • Anhydrous toluene

  • Microwave synthesis vials

Procedure:

  • To a microwave synthesis vial, add 2,6-dibromopyridine (1 equivalent), the desired amine (2.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-5 mol%).

  • Add the base (typically 2.5 equivalents) and anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a predetermined temperature (e.g., 120-150°C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaminopyridine analog.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[6]

  • Palladium Catalyst and Phosphine Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, key steps in the Buchwald-Hartwig reaction.[5]

  • Base: The base is required to deprotonate the amine, making it a more potent nucleophile. The choice of base can influence the reaction outcome and should be optimized for each specific substrate combination.[4]

Buchwald_Hartwig_Amination cluster_synthesis Buchwald-Hartwig Amination Workflow Start Start: 2,6-Dihalopyridine + Amine Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Catalyst, Ligand, Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: 2,6-Diaminopyridine Analog Purification->Product

Caption: A simplified workflow for the synthesis of 2,6-diaminopyridine analogs via Buchwald-Hartwig amination.

II. Head-to-Head Performance in Biological Applications

The true measure of 2,6-diaminopyridine analogs lies in their performance in various biological assays. This section provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data.

A. Anticancer Activity: A Comparative Analysis

Substituted pyridine derivatives have shown significant promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[7][8][9] The 2,6-diaminopyridine scaffold has been a key component in the design of inhibitors for targets such as cyclin-dependent kinases (CDKs).[5]

Comparative Cytotoxicity of 2,6-Diaminopyridine Analogs

Compound IDR¹ SubstituentR² SubstituentCancer Cell LineIC₅₀ (µM)Reference
DAP-1 HHHeLa> 50Hypothetical Data
DAP-2 4-FluorophenylHHeLa15.2Hypothetical Data
DAP-3 3,4,5-TrimethoxyphenylHHeLa5.8Hypothetical Data
DAP-4 HBenzoylHeLa25.6Hypothetical Data
DAP-5 4-FluorophenylBenzoylHeLa2.1Hypothetical Data

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

The data suggests that substitution on both the pyridine ring and the amino groups can significantly impact the anticancer potency of 2,6-diaminopyridine analogs. Aromatic substitutions at the R¹ position and acylation of the amino groups appear to be favorable modifications for enhancing cytotoxicity against HeLa cells.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.[8][10][11]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well plates

  • 2,6-Diaminopyridine analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2,6-diaminopyridine analogs in cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay cluster_assay MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with DAP Analogs Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Solution Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: A step-by-step workflow for evaluating the cytotoxicity of 2,6-diaminopyridine analogs using the MTT assay.

B. Antimicrobial Activity: A Comparative Perspective

The 2,6-diaminopyridine scaffold is also a promising platform for the development of novel antimicrobial agents.[12][13][14] Metal complexes and Schiff base derivatives of 2,6-diaminopyridine have demonstrated moderate to good antibacterial activity against various pathogenic bacteria.[13][15]

Comparative Antibacterial Activity of 2,6-Diaminopyridine Analogs

Compound IDDescriptionBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
DAP 2,6-DiaminopyridineE. coli8>1000[15]
Cu(DAP)₂Cl₂ Copper(II) complexE. coli13Not Reported[13]
Ni(DAP)₂Cl₂ Nickel(II) complexE. coli11Not ReportedHypothetical Data
DAP-SB1 Schiff Base Derivative 1S. aureus156.2[12]
DAP-SB2 Schiff Base Derivative 2S. aureus183.1[12]

This table combines data from literature and hypothetical values for a comparative overview.

The data indicates that the formation of metal complexes and Schiff bases can significantly enhance the antibacterial activity of the 2,6-diaminopyridine core. The nature of the metal ion and the substituents on the Schiff base play a crucial role in determining the potency and spectrum of activity.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[13][15]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Sterile swabs

  • 2,6-Diaminopyridine analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

III. Application in Catalysis and Supramolecular Chemistry

Beyond their biological activities, 2,6-diaminopyridine and its derivatives are valuable ligands in coordination chemistry and building blocks in supramolecular assembly.[1]

A. Ligands in Homogeneous Catalysis

The nitrogen atoms of the pyridine ring and the amino groups in DAP analogs can coordinate with various metal ions, forming stable complexes that can act as efficient catalysts in a range of organic transformations.[1][16][17] For instance, iron and manganese complexes bearing PNP pincer ligands derived from 2,6-diaminopyridine have shown catalytic activity in hydrogenation and dehydrogenation reactions.[16] The electronic and steric properties of the DAP ligand can be tuned by introducing different substituents, thereby influencing the catalytic performance of the metal complex.[17][18]

B. Building Blocks for Supramolecular Assemblies

The hydrogen bonding capabilities of the amino groups in 2,6-diaminopyridine make it an excellent building block for the construction of supramolecular structures.[2] These non-covalent interactions can direct the self-assembly of molecules into well-defined architectures, such as one-dimensional motifs. The ability to form predictable hydrogen bonding patterns is crucial for the rational design of functional materials with applications in areas like nonlinear optics.

IV. DNA Binding Properties of 2,6-Diaminopyridine Analogs

The unique arrangement of hydrogen bond donors and acceptors in the 2,6-diaminopyridine scaffold allows for specific interactions with nucleic acids. Certain derivatives have been shown to bind to DNA, with some exhibiting selectivity for specific DNA structures like single nucleotide bulges.[19]

Experimental Protocol: DNase I Footprinting for DNA Binding Analysis

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.[20][21][22][23] The principle is that a bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.[21]

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • 2,6-Diaminopyridine analog

  • DNase I

  • Reaction buffer

  • Stop solution (containing a chelating agent like EDTA)

  • Denaturing polyacrylamide gel

  • Autoradiography film or fluorescence imager

Procedure:

  • DNA Labeling: Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled DNA with varying concentrations of the 2,6-diaminopyridine analog in a suitable binding buffer.

  • DNase I Digestion: Add a limited amount of DNase I to the reaction mixture to partially digest the DNA. The digestion is timed to ensure that on average, each DNA molecule is cut only once.

  • Reaction Quenching: Stop the digestion by adding a stop solution containing a strong chelating agent to inactivate the DNase I.

  • Gel Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The region where the ligand is bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments, which is the "footprint."

DNA_Footprinting cluster_footprinting DNase I Footprinting Workflow Label End-Label DNA Fragment Bind Incubate DNA with DAP Analog Label->Bind Digest Partial Digestion with DNase I Bind->Digest Quench Stop Reaction Digest->Quench Electrophoresis Denaturing PAGE Quench->Electrophoresis Visualize Visualize Footprint Electrophoresis->Visualize Analyze Identify Binding Site Visualize->Analyze

Caption: A schematic representation of the DNase I footprinting workflow to determine the DNA binding site of 2,6-diaminopyridine analogs.

Conclusion and Future Directions

This guide has provided a comprehensive head-to-head comparison of 2,6-diaminopyridine analogs, highlighting their synthesis, biological activities, and applications in catalysis and supramolecular chemistry. The versatility of the DAP scaffold allows for extensive chemical modifications, leading to a wide range of compounds with tunable properties.

Future research in this area should focus on:

  • Expanding the library of analogs: The synthesis and evaluation of a broader range of derivatives with diverse substituents are crucial for establishing more comprehensive structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these analogs exert their biological effects will be essential for their rational design and optimization.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

By continuing to explore the chemical space around the 2,6-diaminopyridine core, researchers can unlock the full potential of this remarkable class of compounds for the development of novel therapeutics, catalysts, and advanced materials.

References

  • BenchChem. (2025).
  • Kroth, H., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • BenchChem. (2025).
  • DNAse I Footprint Analysis of DNA-Protein Binding. (n.d.). Current Protocols in Molecular Biology.
  • BenchChem. (2025).
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
  • MDPI. (2023).
  • Wikipedia. (n.d.). DNA footprinting.
  • Genetic Education. (2022, February 16). What is DNA footprinting?
  • Kirchner, K., et al. (2017). Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences. Accounts of Chemical Research, 50(8), 1873-1882.
  • Bitesize Bio. (2025, May 1). DNA Footprinting.
  • Guedes, G. P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13543-13557.
  • Miller, D. L., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 1(3), 446-453.
  • Patel, M., et al. (2025, August 7). SYNTHESIS AND ANTIMICROBIAL SCREENING OF 2,6-DIAMINOPYRIDINE SCHIFF BASES OF ISATIN DERIVATIVES.
  • Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. (2008). European Journal of Medicinal Chemistry, 43(4), 675-682.
  • Saber, A. F., et al. (2020, October 23). A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine.
  • Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. (n.d.).
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Al-Ostoot, F. H., et al. (2018).
  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • MyBioSource Learning Center. (n.d.). DNA Footprinting.
  • Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria. (n.d.). Auctores Journals.
  • Chandra, S., & Kumar, A. (2010). Macrocyclic metal complexes derived from 2,6-diaminopyridine and isatin with their antibacterial and spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 843-848.
  • Piórkowska, E., et al. (2023). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
  • BenchChem. (2025).
  • Kootahmeshki, T., & Souldozi, A. (2025). Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts. Journal of Biotechnology and Bioprocessing, 6(1).
  • Guedes, G. P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13543-13557.
  • Ulewicz, M., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane.
  • Torigoe, H., et al. (2001). 2,6-Diaminonaphthyridine derivatives bind to a single nucleotide bulge in DNA. Bioorganic & Medicinal Chemistry Letters, 11(23), 3055-3058.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals.
  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (n.d.).
  • Wikipedia. (n.d.).
  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5265-5270.
  • Wade, W. S., & Dervan, P. B. (1987). Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. Journal of the American Chemical Society, 109(5), 1574-1575.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.).
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
  • Kroth, H., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega, 7(42), 37829-37838.
  • Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2] This guide introduces 2,6-Diamino-4-methylnicotinonitrile , a specific derivative of this potent chemical class. The objective of this document is to provide a comprehensive, scientifically rigorous framework for benchmarking its performance against established standards. We will detail the requisite experimental protocols, from fundamental physicochemical characterizations to cell-based functional assays, thereby establishing a clear pathway for evaluating its potential as a lead compound in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Benchmarking

In the landscape of drug discovery, the journey from a novel chemical entity to a clinical candidate is a process of rigorous, multi-parameter optimization. A new compound's potential is not defined by a single metric but by a holistic profile encompassing target engagement, cellular activity, and fundamental "drug-like" properties. Nicotinonitrile derivatives have a proven track record, with marketed drugs such as the kinase inhibitors Bosutinib and Neratinib validating the therapeutic utility of this scaffold.[1]

Therefore, when evaluating a new analogue like 2,6-Diamino-4-methylnicotinonitrile, it is imperative to benchmark it against compounds with well-understood profiles. This comparative approach provides essential context for its performance and guides strategic decisions in a lead optimization campaign. This guide will focus on three critical areas of assessment:

  • Physicochemical Properties: Foundational characteristics that dictate formulation and bioavailability.

  • Target-Specific Activity: Inhibition of PIM-1 Kinase, a validated cancer target for which many nicotinonitriles show activity.[2]

  • Broad Cellular Activity: General cytotoxicity against a cancer cell line, providing a measure of overall potency.

The following diagram illustrates the overarching workflow for this benchmarking strategy.

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Decision A Compound Acquisition (2,6-Diamino-4-methylnicotinonitrile) B Physicochemical Benchmarking - Aqueous Solubility - Chemical Stability A->B Characterize C In Vitro Kinase Assay (Target: PIM-1) B->C Progress if stable & soluble D Cell-Based Cytotoxicity Assay (MTT Assay) C->D Assess cellular -level effect E Comparative Data Analysis D->E Synthesize all data F Lead Candidate Decision Matrix E->F Go/No-Go

Caption: Overall Workflow for Benchmarking 2,6-Diamino-4-methylnicotinonitrile.

Physicochemical Benchmarking: Solubility and Stability

Before committing resources to complex biological assays, it is crucial to establish the fundamental physicochemical properties of a compound. Poor solubility can preclude oral absorption and lead to inconsistent results in biological assays, while instability can compromise a drug's shelf-life and therapeutic efficacy.[3][4]

Standard for Comparison

For these foundational tests, the primary benchmark is a set of universally accepted criteria for drug-like molecules, rather than a single compound.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.[5]

Methodology:

  • Preparation: Add an excess amount of solid 2,6-Diamino-4-methylnicotinonitrile to a vial containing a precise volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6] A standard curve with known concentrations must be run in parallel for accurate quantification.

Experimental Protocol: Chemical Stability Profiling

This protocol subjects the compound to stressed conditions to identify potential degradation pathways, following principles outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Analysis: At the end of the incubation, neutralize the acid and base samples. Analyze all samples by HPLC, comparing the peak area of the parent compound to an unstressed control to determine the percentage of degradation.

Data Summary: Physicochemical Properties
PropertyMethodConditionResult for 2,6-Diamino-4-methylnicotinonitrileBenchmark Goal
Thermodynamic Solubility Shake-FlaskPBS, pH 7.4, 25°C[Hypothetical Data: 45 µg/mL]> 10 µg/mL
Chemical Stability HPLC0.1 N HCl, 60°C, 24h[Hypothetical Data: 92% remaining]> 90% remaining
Chemical Stability HPLC0.1 N NaOH, 60°C, 24h[Hypothetical Data: 88% remaining]> 90% remaining
Chemical Stability HPLC3% H₂O₂, RT, 24h[Hypothetical Data: 95% remaining]> 90% remaining

Biological Benchmarking: Kinase Inhibition and Cytotoxicity

Based on the established activity of the nicotinonitrile scaffold, we will evaluate 2,6-Diamino-4-methylnicotinonitrile for its potential as an anticancer agent by assessing its specific inhibitory effect on PIM-1 kinase and its general cytotoxicity against a cancer cell line.[1][2]

Standards for Comparison
  • In Vitro Kinase Inhibition: SGI-1776 , a known inhibitor of the Pim kinase family.[5][]

  • Cellular Cytotoxicity: Doxorubicin , a widely used chemotherapeutic agent with a well-characterized, multi-modal mechanism of action that includes topoisomerase II inhibition and DNA intercalation.[8][9]

Experimental Protocol: In Vitro PIM-1 Kinase Assay (IC₅₀ Determination)

This biochemical assay measures the direct inhibitory effect of a compound on the purified PIM-1 enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.[10]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

    • Enzyme: Purified, active recombinant human PIM-1 kinase.

    • Substrate: A suitable peptide substrate for PIM-1.

    • ATP: Prepare [γ-³²P-ATP] at a concentration near the Kₘ for PIM-1.

  • Assay Procedure:

    • Add diluted test compound (2,6-Diamino-4-methylnicotinonitrile) or standard (SGI-1776) across a range of concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.

    • Add PIM-1 kinase and the peptide substrate to each well.

    • Initiate the kinase reaction by adding the [γ-³²P-ATP] solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively in phosphoric acid to remove unincorporated [γ-³²P-ATP].

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cell-Based Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

A 1. Seed Cells Plate cancer cells (e.g., MCF-7) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compound, standard (Doxorubicin), and vehicle control. A->B C 3. Incubate Incubate for 48-72 hours to allow compounds to exert their effects. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. C->D E 5. Formazan Formation Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Read Absorbance Measure absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability relative to control and determine IC50 values. G->H

Caption: Step-by-step workflow of the MTT cell viability assay.[8]

Methodology:

  • Cell Seeding: Seed a human breast cancer cell line (e.g., MCF-7) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 2,6-Diamino-4-methylnicotinonitrile and the standard, Doxorubicin, in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well. Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Data Summary: Biological Activity
AssayTarget / Cell LineMetric2,6-Diamino-4-methylnicotinonitrileSGI-1776 (Standard)Doxorubicin (Standard)
In Vitro Kinase Assay PIM-1 KinaseIC₅₀[Hypothetical Data: 85 nM]7 nM[]N/A
MTT Cytotoxicity Assay MCF-7 (Breast Cancer)IC₅₀[Hypothetical Data: 2.5 µM]N/A0.8 µM

Conclusion and Decision Framework

The benchmarking process provides a multi-faceted view of a compound's potential. The hypothetical data presented suggests that 2,6-Diamino-4-methylnicotinonitrile is a potent inhibitor of PIM-1 kinase, albeit less potent than the dedicated inhibitor SGI-1776. Its cytotoxicity against MCF-7 cells is in the low micromolar range, demonstrating relevant cellular activity, though it is less potent than the broad-spectrum cytotoxic agent Doxorubicin.

The decision to advance a compound depends on the specific goals of the drug discovery program. The following decision matrix provides a logical framework for this evaluation.

Start Benchmarking Data for 2,6-Diamino-4-methylnicotinonitrile Solubility Acceptable Solubility & Stability? Start->Solubility Potency Potent Target Inhibition? (e.g., PIM-1 IC50 < 100 nM) Solubility->Potency Yes Discard Re-evaluate or Discard Solubility->Discard No CellActivity Good Cellular Activity? (e.g., MTT IC50 < 5 µM) Potency->CellActivity Yes Potency->Discard No Lead Advance as Lead Candidate for Optimization CellActivity->Lead Yes CellActivity->Discard No

Caption: Decision Matrix for Lead Candidate Selection.

Based on our hypothetical results, 2,6-Diamino-4-methylnicotinonitrile would meet the criteria to be advanced as a lead candidate for further optimization. Its profile suggests a solid foundation upon which medicinal chemists can build to improve potency, selectivity, and overall drug-like properties.

References

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). PubMed. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood Journal. Retrieved from [Link]

  • The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. (2012). PubMed. Retrieved from [Link]

  • SGI-1776 free base. BPS Bioscience. Retrieved from [Link]

  • Pim-1 kinase as cancer drug target: An update (Review). (2016). Spandidos Publications. Retrieved from [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). MDPI. Retrieved from [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. Retrieved from [Link]

  • Mechanisms of Doxorubicin Toxicity in Pancreatic β-Cells. (2016). Oxford Academic. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci.. Retrieved from [Link]

Sources

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a compound binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action. This process, known as target engagement, is critical for validating therapeutic hypotheses and guiding lead optimization. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method for directly measuring drug-target interactions in a physiologically relevant setting.[1][2]

This guide provides a comprehensive comparison of CETSA with other prevalent target engagement methodologies, using the compound 2,6-Diamino-4-methylnicotinonitrile as a case study. It is important to note that the specific molecular target of 2,6-Diamino-4-methylnicotinonitrile is not extensively documented in publicly available literature. Therefore, for the purpose of providing a detailed and illustrative experimental framework, we will hypothesize that its target is Mitogen-activated protein kinase 14 (MAPK14, or p38α) , a well-characterized kinase involved in cellular stress responses. This hypothetical scenario will allow for a practical and in-depth exploration of the techniques.

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is founded on the biophysical principle that the binding of a ligand, such as a small molecule drug, to its protein target alters the protein's thermal stability.[1][3] When heated, proteins unfold and aggregate. A ligand-bound protein is often more resistant to this thermal denaturation, thus remaining soluble at higher temperatures compared to its unbound state.[4] CETSA measures this shift in thermal stability to confirm target engagement.[1][5]

Experimental Workflow: CETSA for 2,6-Diamino-4-methylnicotinonitrile and MAPK14

The following is a detailed protocol for assessing the engagement of 2,6-Diamino-4-methylnicotinonitrile with its hypothetical target, MAPK14, using a Western blot-based CETSA approach.

Step 1: Cell Culture and Treatment
  • Cell Seeding: Plate a suitable human cell line known to express MAPK14 (e.g., HeLa or A549 cells) in sufficient quantity for the experiment.

  • Compound Incubation: Treat the cells with varying concentrations of 2,6-Diamino-4-methylnicotinonitrile or a vehicle control (e.g., DMSO). An appropriate incubation time should be determined based on the compound's cell permeability and binding kinetics.

Step 2: Thermal Challenge
  • Cell Harvesting and Aliquoting: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating Gradient: Place the PCR tubes in a thermal cycler and expose them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration, typically 3 minutes.[4] This step is crucial for inducing thermal denaturation.

Step 3: Lysis and Separation of Soluble Fraction
  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.[6]

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[7]

Step 4: Protein Quantification and Analysis
  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific primary antibody against MAPK14. A suitable secondary antibody conjugated to a detectable marker is then used.

  • Data Analysis: Quantify the band intensities for MAPK14 at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of 2,6-Diamino-4-methylnicotinonitrile indicates target engagement.[8]

An alternative to generating a full melting curve is the Isothermal Dose-Response Fingerprint (ITDRF-CETSA) .[7][9] In this format, cells are heated at a single, optimized temperature (a temperature at which a significant portion of the target protein denatures in the absence of the ligand), and the concentration of the compound is varied. This approach is particularly useful for determining the potency of target engagement in a cellular context.[9]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_analysis Detection & Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (2,6-Diamino-4-methylnicotinonitrile) cell_culture->compound_treatment harvest 3. Harvest & Aliquot Cells compound_treatment->harvest heat 4. Apply Temperature Gradient harvest->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifugation lysis->centrifugation supernatant 7. Collect Soluble Fraction centrifugation->supernatant western_blot 8. Western Blot for MAPK14 supernatant->western_blot analysis 9. Analyze Melting Curve Shift western_blot->analysis

Caption: A schematic of the CETSA workflow.

Alternative Target Engagement Methodologies

While CETSA provides a direct measure of target binding in a cellular context, other techniques offer complementary advantages. Here, we compare CETSA with the In-Cell Western™ Assay and Surface Plasmon Resonance (SPR).

In-Cell Western™ (ICW) Assay

The In-Cell Western assay, also known as a cytoblot, is a quantitative immunofluorescence method performed in microplates.[10][11] It measures the total level of a target protein within fixed and permeabilized cells, making it suitable for high-throughput screening.[12]

Hypothetical Signaling Pathway for MAPK14

MAPK14_Pathway extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines) upstream_kinases Upstream Kinases (MKK3/6) extracellular_stimuli->upstream_kinases mapk14 MAPK14 (p38α) Active MAPK14 upstream_kinases->mapk14:n downstream_targets Downstream Targets (e.g., ATF2, MK2) mapk14:s->downstream_targets cellular_response Cellular Response (Inflammation, Apoptosis) downstream_targets->cellular_response compound 2,6-Diamino-4- methylnicotinonitrile compound->mapk14 Inhibition

Caption: Hypothetical inhibition of the MAPK14 signaling pathway.

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate.[10] Treat with 2,6-Diamino-4-methylnicotinonitrile for a predetermined time, followed by stimulation with an activator of the MAPK14 pathway (e.g., anisomycin) to induce phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.[11]

  • Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated (active) form of MAPK14.

  • Secondary Antibody and Normalization: Incubate with an infrared dye-labeled secondary antibody.[11] Simultaneously, a normalization stain that binds to total protein or DNA is often used to account for variations in cell number per well.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of the phospho-MAPK14 signal is normalized to the cell number stain. A decrease in the phospho-MAPK14 signal in compound-treated wells indicates target engagement and inhibition of the signaling pathway.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensor technique that measures molecular interactions in real-time.[13][14] It provides quantitative data on binding kinetics (association and dissociation rates) and affinity.[15]

  • Protein Immobilization: Covalently immobilize purified recombinant MAPK14 protein onto the surface of a sensor chip.[14]

  • Compound Injection: Inject a series of concentrations of 2,6-Diamino-4-methylnicotinonitrile in a suitable running buffer over the sensor surface.

  • Detection of Binding: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[16]

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.

Comparison of CETSA, In-Cell Western, and SPR

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW) AssaySurface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.[1][17]Immunofluorescent detection of protein levels in fixed cells.[10][12]Real-time measurement of mass changes on a sensor surface upon binding.[14][16]
Biological Context Intact cells or tissues, physiologically relevant.[1]In-situ (fixed cells), preserves cellular morphology.[12]In vitro, uses purified proteins.[13]
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.[18]Normalized fluorescence intensity.[18]Binding kinetics (ka, kd) and affinity (KD).[15]
Labeling Requirement Label-free for both compound and target.[2][17]Requires specific primary and fluorescently labeled secondary antibodies.Label-free for the analyte (compound).
Throughput Low to medium (Western blot), high-throughput formats available (e.g., AlphaScreen, bead-based).[5][19]High (96- or 384-well plates).[10]Medium to high, depending on the instrument.
Key Advantages - Direct evidence of target binding in a native cellular environment.[1] - Can be used in tissues and patient samples.[3] - No need for compound or protein modification.[2]- High throughput and suitable for screening.[10] - Provides quantitative data on protein levels.[11] - Can measure post-translational modifications.- Provides detailed kinetic and affinity data.[15] - Real-time monitoring of binding events.[14] - High sensitivity.
Key Limitations - Not all protein-ligand interactions result in a significant thermal shift.[17] - Western blot-based detection can be low throughput.- Indirect measure of target engagement (measures downstream or total protein levels). - Requires highly specific antibodies.[10] - Fixation/permeabilization can alter epitopes.- In vitro assay, lacks cellular context (e.g., cell permeability, off-target effects). - Requires purified, stable protein. - Potential for artifacts from protein immobilization.

Conclusion and Recommendations

The choice of a target engagement assay depends on the specific research question and the stage of drug discovery.

  • CETSA is an invaluable tool for validating on-target activity within a physiological context, making it ideal for confirming hits from phenotypic screens and for lead optimization.[1][2] It directly answers the question: "Does my compound bind to its intended target in a cell?"

  • The In-Cell Western assay is a high-throughput method well-suited for screening campaigns to identify compounds that modulate a specific signaling pathway. It addresses the question: "Does my compound affect the level or activity of my target protein in a cellular population?"

  • Surface Plasmon Resonance (SPR) provides a detailed biophysical characterization of the interaction between a compound and its purified target. It is best employed in the early stages of discovery to determine binding kinetics and affinity, answering the question: "How strongly and how quickly does my compound bind to its purified target?"

For a comprehensive understanding of the target engagement of 2,6-Diamino-4-methylnicotinonitrile, a multi-faceted approach is recommended. SPR could initially be used to confirm direct binding to purified MAPK14 and to quantify its affinity. Subsequently, CETSA would be the gold standard to verify that the compound engages MAPK14 within intact cells. The In-Cell Western assay could then be employed to assess the functional consequence of this engagement on the downstream signaling pathway in a higher-throughput manner. This integrated strategy provides a self-validating system, enhancing confidence in the compound's mechanism of action and its therapeutic potential.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Center for Biotechnology Information (NCBI). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

  • Semantic Scholar. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. [Link]

  • ACS Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • ResearchGate. High-throughput dose-response cellular thermal shift assay (CETSA). [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Center for Biotechnology Information (NCBI). Current Advances in CETSA. [Link]

  • ResearchGate. The surface plasmon resonance (SPR) for the study of the targeted... [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • National Institutes of Health (NIH). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • ResearchGate. Schematic overview of the workflows in CETSA performed on intact cells and cell lysates, SPROX, and limited proteolysis (LiP). [Link]

  • LI-COR Biosciences. In-Cell Western™ Assay. [Link]

  • Karolinska Institutet. CETSA. [Link]

  • Cytiva. What is surface plasmon resonance (SPR)? [Link]

  • Bitesize Bio. In-cell Westerns: Your Essential Guide. [Link]

  • Bio-Rad. In-Cell Western Assay. [Link]

  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2,6-Diamino-4-methylnicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2,6-diamino-4-methylnicotinonitrile and its analogs. By synthesizing data from various studies, we aim to elucidate the key structural features governing the biological activity of this class of compounds, thereby offering a valuable resource for the rational design of novel therapeutic agents.

Introduction: The Versatile 2,6-Diaminonicotinonitrile Scaffold

The 2,6-diaminonicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. These compounds have demonstrated a wide spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, and kinase inhibitory activities. The strategic placement of amino and cyano groups on the pyridine ring provides multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for drug discovery campaigns. This guide will focus on the parent compound, 2,6-diamino-4-methylnicotinonitrile, and explore how modifications to its structure influence its biological profile.

Core Structure and Numbering

The fundamental structure of 2,6-diamino-4-methylnicotinonitrile consists of a pyridine ring with amino groups at positions 2 and 6, a cyano group at position 3, and a methyl group at position 4. Understanding this numbering system is crucial for interpreting the structure-activity relationships discussed in this guide.

Caption: Core structure of 2,6-diamino-4-methylnicotinonitrile.

Structure-Activity Relationship Analysis

The biological activity of 2,6-diamino-4-methylnicotinonitrile analogs can be systematically understood by examining the impact of substitutions at various positions of the nicotinonitrile core.

Modifications at the 4-Position: Impact of Steric Bulk and Electronics

The methyl group at the 4-position of the parent compound serves as a critical anchor point for SAR studies. Variations at this position can significantly influence potency and selectivity.

Key Insights:

  • Alkyl Substituents: Increasing the alkyl chain length at the 4-position can lead to varied effects depending on the biological target. While smaller alkyl groups may be well-tolerated, bulkier substituents can lead to a decrease in activity due to steric hindrance within the binding pocket of the target protein.

  • Aryl Substituents: The introduction of aryl groups at the 4-position has been a successful strategy for enhancing the anticancer activity of nicotinonitrile derivatives. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that substitutions on these phenyl rings can modulate cytotoxicity.[1]

    • Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the 4-aryl substituent can fine-tune the electronic properties of the molecule, impacting its interaction with the target. A study on 2-amino-4,6-diphenylnicotinonitriles demonstrated that a 4-chlorophenyl substituent at the 4-position, combined with a 3-methoxyphenyl group at the 6-position, resulted in a compound with exceptional cytotoxicity against breast cancer cell lines, even surpassing the potency of doxorubicin.[1]

    • The presence of a 4-bromophenyl moiety at the 4-position of 1,4-dihydropyridines, a related scaffold, has been shown to be essential for their anticancer action against various cancer cell lines.[2]

Experimental Data Summary: Anticancer Activity of 4-Aryl-Nicotinonitrile Analogs

Compound ID4-Position Substituent6-Position SubstituentCell LineIC50 (µM)Reference
Analog 1 4-Chlorophenyl3-MethoxyphenylMDA-MB-2311.81 ± 0.1[1]
MCF-72.85 ± 0.1[1]
Analog 2 4-Methoxyphenyl3-MethoxyphenylMDA-MB-2316.93 ± 0.4[1]
MCF-75.59 ± 0.3[1]
Analog 3 Phenyl4-MethoxyphenylMDA-MB-231>100[1]
MCF-778.28 ± 3.9[1]
Modifications at the 2- and 6-Amino Groups: Exploring H-Bonding Potential

The amino groups at the 2- and 6-positions are crucial for establishing hydrogen bond interactions with target proteins. Modifications at these positions can therefore have a profound impact on binding affinity.

Key Insights:

  • N-Alkylation and N-Arylation: While the primary amino groups are often key for activity, their modification to secondary or tertiary amines can lead to improved selectivity or altered pharmacological profiles. However, this can also lead to a loss of essential hydrogen bond donor capabilities.

  • Replacement with Other Functional Groups: Replacing one or both amino groups with other hydrogen-bonding moieties or even non-polar groups can help probe the specific requirements of the target's binding site.

The Role of the 3-Cyano Group: A Key Interaction Point

The nitrile group at the 3-position is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its presence is often critical for the biological activity of this class of compounds.

Key Insights:

  • The cyano group is a common feature in many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.

  • Replacing the cyano group with other electron-withdrawing groups, such as a carboxamide, can help to understand the electronic and steric requirements at this position.

Comparative Analysis with Structurally Related Scaffolds

To provide a broader context, it is insightful to compare the SAR of 2,6-diamino-4-methylnicotinonitrile with related heterocyclic systems.

  • 2,4-Diaminopyrimidines: This scaffold shares the diaminopyridine core but lacks the cyano group and has a different substitution pattern. 2,4-Diaminopyrimidine derivatives have been investigated for various therapeutic applications, including as treatments for Chagas' disease.[3] The absence of the nitrile and the altered arrangement of nitrogen atoms lead to different SAR profiles compared to the nicotinonitriles.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible biological evaluation of the synthesized compounds. Below are detailed, step-by-step methodologies for key assays.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Cyclocondensation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cell Line Maintenance Characterization->Cell_Culture Assay_Setup Assay Plate Preparation Cell_Culture->Assay_Setup Compound_Treatment Compound Incubation Assay_Setup->Compound_Treatment Data_Acquisition Measurement (e.g., Absorbance) Compound_Treatment->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 SAR SAR Analysis IC50->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Analogs

This protocol is adapted from the synthesis of 2-amino-4,6-diphenylnicotinonitriles.[4]

  • Chalcone Synthesis:

    • To a solution of an appropriate acetophenone (1 mmol) and an appropriate aldehyde (1 mmol) in ethanol, add a catalytic amount of a base (e.g., NaOH or piperidine).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated chalcone by filtration.

  • Cyclocondensation Reaction:

    • A mixture of the synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is refluxed for 8-12 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,6-diaryl-nicotinonitrile.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol provides a general procedure for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.[5][6][7]

  • Cell Seeding:

    • Harvest cancer cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of compounds against a specific kinase.[8][9]

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the kinase enzyme, and the substrate (e.g., a specific peptide).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).[9]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection and Analysis:

    • The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter. For non-radioactive assays, various detection methods are available, such as fluorescence-based or luminescence-based readouts.[10][11]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 2,6-diamino-4-methylnicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 4-position, particularly with substituted aryl groups, can significantly enhance anticancer activity. The amino groups at positions 2 and 6, along with the cyano group at position 3, are key for molecular recognition and binding to biological targets.

Future research in this area should focus on:

  • Systematic Exploration of Substituents: A more comprehensive and systematic exploration of a wider range of substituents at all positions of the nicotinonitrile core is needed to build a more detailed SAR model.

  • Target Identification and Mechanism of Action Studies: For the most potent analogs, identifying the specific molecular target(s) and elucidating the mechanism of action will be crucial for their further development as therapeutic agents.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future drug design efforts should also focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for in vivo applications.

By leveraging the insights from SAR studies and employing rational drug design principles, the 2,6-diaminonicotinonitrile scaffold holds great potential for the discovery of next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1879. [Link]

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]

  • Al-Omair, M. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(20), 7008. [Link]

  • Gomez, L. A., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(14), 4501. [Link]

  • Al-Warhi, T., et al. (2024). 2-Amino-4,6-diphenylnicotinonitrile derivatives (1–6). ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Kappe, C. O. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Taha, M. O., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The molecular structure of 2,6-Diamino-4-methylnicotinonitrile, featuring amino groups and a nitrile functional group on a pyridine ring, suggests potential cytotoxic and toxicological properties that demand meticulous handling and disposal. This guide is structured to provide clear, actionable steps, grounded in established safety protocols from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principles of Disposal

The disposal of any chemical, including 2,6-Diamino-4-methylnicotinonitrile, is governed by the overarching principle of "cradle-to-grave" responsibility for hazardous waste, as outlined by the Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment a chemical is synthesized or purchased to its final disposal, its safe management is a legal and ethical imperative. The first step in this process is a thorough hazardous waste determination.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical's structure, it should be handled as a potentially hazardous substance. The presence of amino and nitrile groups suggests that it may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, all handling and disposal procedures must be conducted with appropriate PPE.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.[4]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or dust.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2,6-Diamino-4-methylnicotinonitrile waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[2]

  • Solid Waste:

    • Collect any solid 2,6-Diamino-4-methylnicotinonitrile waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from spill cleanups, in a designated, clearly labeled hazardous waste container.[7]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]

  • Liquid Waste:

    • If 2,6-Diamino-4-methylnicotinonitrile is in a solution, collect it in a designated, leak-proof hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been verified. Incompatible wastes can lead to chemical reactions, generating heat, gas, or toxic byproducts.[7]

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with 2,6-Diamino-4-methylnicotinonitrile must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[9]

Step 2: Labeling and Storage

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[10]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[11]

  • The label must also include the full chemical name: "2,6-Diamino-4-methylnicotinonitrile" and an indication of the hazards (e.g., "Toxic").

  • Store the sealed waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from general laboratory traffic.[8]

  • Ensure that incompatible waste types are segregated within the storage area.[8]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.

  • A hazardous waste manifest will be required to track the waste from your facility to the final disposal site.[8][12]

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,6-Diamino-4-methylnicotinonitrile.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Labeled Sharps & Hazardous Waste Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Pickup SAA->EHS Disposal Licensed Hazardous Waste Facility EHS->Disposal caption Disposal Workflow for 2,6-Diamino-4-methylnicotinonitrile

Caption: Disposal Workflow for 2,6-Diamino-4-methylnicotinonitrile

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2,6-Diamino-4-methylnicotinonitrile, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • American Journal of Health-System Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Maryland Department of the Environment. Hazardous Waste. Retrieved from [Link]

  • Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • VA.gov. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Essential Personal Protective Equipment and Handling Guide for 2,6-Diamino-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds like 2,6-Diamino-4-methylnicotinonitrile, while essential for progress, requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 2,6-Diamino-4-methylnicotinonitrile is not widely documented, its structure, containing aminopyridine and nitrile functionalities, suggests that we must handle it with significant caution. Structurally similar compounds, such as other aminopyridines and nitriles, are known to be toxic if swallowed, harmful in contact with skin, and can cause serious eye and skin irritation.[1][2][3][4] Inhalation of dust particles may also lead to respiratory irritation.[5] Therefore, it is prudent to treat 2,6-Diamino-4-methylnicotinonitrile as a hazardous substance, implementing control strategies that mitigate all potential routes of exposure.

Assumed Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Damage/Irritation

  • Respiratory Irritation

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense.[6] Before any handling of 2,6-Diamino-4-methylnicotinonitrile, especially in its powdered form, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of fine dust particles.[8][9] When working within the hood, ensure all operations are performed at least 6 inches inside the sash to maintain proper airflow and containment.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[10][11]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][10]

Personal Protective Equipment (PPE): Your Essential Barrier

Based on the potential hazards, a specific and mandatory PPE ensemble is required. The following table summarizes the necessary equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][7] A face shield should be worn over goggles where there is a significant risk of splashing.[12]Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation or damage.[3]
Skin Protection Gloves: Disposable nitrile gloves are the minimum requirement.[13] Inspect gloves for holes before use and change them frequently.[9] Use proper glove removal technique to avoid contaminating your hands. Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.[7][14]Nitrile gloves provide a barrier against skin contact.[13] A lab coat prevents contamination of personal clothing and protects against minor spills and dust.[13]
Respiratory Protection For weighing and handling of the powder, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended even within a fume hood to minimize inhalation risk.[1] If irritation is experienced, a full-face respirator should be used.[15]Protects the respiratory tract from irritation caused by inhaling fine chemical dust.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling is critical for safety. The following workflow is designed to minimize exposure at every step.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Airflow B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area: Lay Down Bench Cover B->C D Carefully Weigh Powder Using Spatula C->D Begin Handling E Clean Spatula & Exterior of Container D->E F Prepare Solution by Slowly Adding Solvent E->F G Decontaminate Work Surface with Appropriate Solvent F->G Complete Experiment H Collect All Waste in Labeled Hazardous Waste Container G->H I Doff PPE Correctly (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safely handling 2,6-Diamino-4-methylnicotinonitrile.

Experimental Protocol: Handling and Preparation

  • Preparation and Engineering Controls:

    • Before starting, ensure the chemical fume hood is operational and certified.[6]

    • Confirm that an eyewash station and safety shower are unobstructed and accessible.[1]

    • Cover the work surface within the fume hood with disposable bench paper to easily contain and clean up minor spills.[8]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Wear appropriate chemical safety goggles.[7]

    • Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.[13]

  • Handling the Solid Compound:

    • All handling of the powdered form of 2,6-Diamino-4-methylnicotinonitrile must occur inside the fume hood.[7]

    • To minimize dust generation when weighing, avoid pouring the powder directly from the bottle.[8] Use a spatula to transfer small amounts.

    • Keep the container closed whenever you are not actively dispensing from it.[8]

    • After weighing, decontaminate the spatula and the exterior of the chemical container.[8]

  • Creating Solutions:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If working with a solution outside of a fume hood, handle it over disposable bench covers.[8]

Emergency Procedures: Immediate and Correct Response

In case of accidental exposure or a spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][16] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][17] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately.[2][18] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.[10]

  • Spill Cleanup:

    • Evacuate unnecessary personnel from the area.[7]

    • Wearing the full PPE ensemble, including respiratory protection, carefully sweep or vacuum (with HEPA filter) the solid material into a suitable, labeled disposal container.[7][18] Avoid generating dust.[12][18]

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[4]

Disposal Plan: Responsible Waste Management

All waste containing 2,6-Diamino-4-methylnicotinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4]

  • Containerization: Collect all chemical waste in a clearly labeled, sealed container.[4] Do not mix with other incompatible waste streams.[6]

  • Disposal Route: Dispose of the hazardous waste through your institution's licensed environmental health and safety office or an approved waste disposal contractor.[10][19] Do not pour any waste down the drain or dispose of it in the general trash.[4]

By adhering to these rigorous safety protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. University of California, Berkeley.
  • Material Safety Data Sheet for 4-Aminopyridine. Acros Organics.
  • BenchChem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Sigma-Aldrich. Safety Data Sheet for 2,6-Diamino-4-chloropyrimidine. (2024).
  • Fisher Scientific. Safety Data Sheet for 2,6-Pyridinediamine. (2010).
  • TCI Chemicals. Safety Data Sheet for 2,6-Dichloro-3-cyano-4-methylpyridine. (2025).
  • Sigma-Aldrich.
  • GZ Industrial Supplies.
  • Santa Cruz Biotechnology. Safety Data Sheet for Fmoc-1,6-diaminohexane hydrochloride. (2015).
  • Thermo Fisher Scientific. Safety Data Sheet for 2-Chloro-4,6-dimethylnicotinonitrile. (2010).
  • SDS Management Software.
  • ChemView.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • CHEMM. Personal Protective Equipment (PPE).
  • Material Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid. Acros Organics.
  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for 2-Methylthiopyrimidine-4,6-diamine. (2021).
  • BenchChem. Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • Fisher Scientific. Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. (2009).
  • University of Wisconsin-La Crosse.
  • Microbe Online. Personal Protective Equipment (PPE)
  • ECHEMI.

Sources

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